molecular formula C13H23NO4 B558347 N-(tert-Butoxycarbonyl)-L-cyclohexylglycine CAS No. 109183-71-3

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Numéro de catalogue: B558347
Numéro CAS: 109183-71-3
Poids moléculaire: 257.33 g/mol
Clé InChI: QSUXZIPXYDQFCX-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-L-cyclohexylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXZIPXYDQFCX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426481
Record name Boc-L-cyclohexylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109183-71-3
Record name N-(tert-Butoxycarbonyl)-L-cyclohexylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109183-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-cyclohexylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 109183-71-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-cyclohexylglycine), a non-proteinogenic amino acid derivative crucial in peptide synthesis and drug discovery. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and explores its role in the development of novel therapeutics.

Core Properties and Specifications

This compound is a synthetic amino acid characterized by a cyclohexyl side chain and an N-terminal tert-butoxycarbonyl (Boc) protecting group. The bulky, hydrophobic cyclohexyl group can impart unique conformational constraints and metabolic stability to peptides, making it a valuable building block in medicinal chemistry. The Boc group is an acid-labile protecting group widely employed in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 109183-71-3[1]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.32 g/mol [1]
Appearance White to off-white powder or crystalline solid[1]
Melting Point 94 - 96 °C[2]
Optical Rotation [α]²⁰/D = +9.0 to +12.0° (c=1, MeOH)[3]
Solubility Limited solubility in water; soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide.[1]
Purity (HPLC) ≥ 98%[3]
Spectroscopic Data
Spectroscopic DataInterpretation
¹H NMR Consistent with the structure of this compound.
Infrared (IR) Conforms to the characteristic functional groups present in the molecule.

Synthesis of this compound

Representative Synthetic Protocol

Reaction Principle: The synthesis involves the protection of the amino group of L-cyclohexylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.

Materials:

  • L-Cyclohexylglycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dioxane or another suitable organic solvent

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl) or citric acid for acidification

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve L-cyclohexylglycine in an aqueous solution of sodium carbonate.

  • Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at a controlled temperature (e.g., 0-10 °C).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup:

    • Remove the organic solvent (dioxane) under reduced pressure.

    • Wash the remaining aqueous solution with a non-polar solvent like hexane to remove unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., cold 1M HCl or citric acid solution).

  • Extraction: Extract the acidified aqueous layer with ethyl acetate.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable to the basic conditions used for peptide bond formation but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[5]

General Boc-SPPS Workflow

The following diagram illustrates the general cycle of Boc-SPPS.

Boc_SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle SPPS Cycle cluster_result Resin_Peptide Resin-Peptide-(AA)n-Boc Deprotection 1. Deprotection (TFA in DCM) Resin_Peptide->Deprotection Start Cycle Washing Washing Steps Deprotection->Washing Neutralization 2. Neutralization (DIEA in DCM) Washing_After_Neut Washing Steps Neutralization->Washing_After_Neut Coupling 3. Coupling (Boc-AA-OH, Coupling Reagent) Washing_After_Coup Washing Steps Coupling->Washing_After_Coup Washing->Neutralization Washing_After_Neut->Coupling Resin_Peptide_n1 Resin-Peptide-(AA)n+1-Boc Washing_After_Coup->Resin_Peptide_n1 Elongated Peptide Resin_Peptide_n1->Deprotection Repeat Cycle

Figure 1. General workflow of a Boc-SPPS cycle.
Detailed Experimental Protocol for a Coupling Step

This protocol describes a single coupling step using this compound in a manual Boc-SPPS procedure.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DCM.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM to remove TFA and the cleaved Boc group.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a solution of 5-10% DIEA in DCM.

  • Washing: Wash the resin with DCM and then with DMF to prepare for the coupling reaction.

  • Activation of Boc-L-cyclohexylglycine: In a separate vessel, dissolve this compound (e.g., 3 equivalents relative to the resin substitution) and a coupling reagent like HBTU/HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a ninhydrin test indicates the absence of free primary amines.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Biological and Pharmaceutical Relevance

This compound is a valuable building block in the synthesis of peptidomimetics and other small molecules with therapeutic potential. The incorporation of the cyclohexylglycine moiety can enhance the metabolic stability of peptides by making them more resistant to proteolytic degradation.[6]

Role in Hepatitis C Virus (HCV) Protease Inhibitors

Several potent inhibitors of the Hepatitis C virus NS3/4A serine protease incorporate a cyclohexylglycine or a related moiety.[2] The NS3/4A protease is essential for the replication of the virus, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins.[2][7] Inhibition of this protease blocks viral maturation and replication.

The diagram below illustrates the role of the HCV NS3/4A protease and the mechanism of its inhibition.

HCV_Protease_Inhibition cluster_virus HCV Life Cycle cluster_drug Therapeutic Intervention HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage by Functional_Proteins Functional Viral Proteins NS3_4A->Functional_Proteins Produces Blocked Blocked Cleavage NS3_4A->Blocked Replication Viral Replication Functional_Proteins->Replication Inhibitor Protease Inhibitor (containing cyclohexylglycine moiety) Inhibitor->NS3_4A Inhibitor->Blocked Blocked->Replication Inhibits

Figure 2. Mechanism of HCV NS3/4A protease inhibition.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Analogues of cyclohexylglycine have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).[1] DPP-IV is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in glucose homeostasis. Inhibition of DPP-IV increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-IV inhibitors a valuable class of drugs for the treatment of type 2 diabetes.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a general precaution, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a versatile and valuable building block for researchers and scientists in the fields of peptide chemistry and drug development. Its unique structural features contribute to the design of peptidomimetics with enhanced stability and biological activity. The well-established protocols for its use in Boc-SPPS, coupled with its demonstrated utility in the development of inhibitors for key therapeutic targets like HCV protease and DPP-IV, underscore its importance in modern medicinal chemistry. This guide provides a foundational understanding of its properties and applications, serving as a resource for its effective utilization in research and development.

References

An In-depth Technical Guide to Boc-L-cyclohexylglycine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-cyclohexylglycine is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the bulky cyclohexyl side chain, impart valuable properties to peptides and other molecules into which it is incorporated. This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-L-cyclohexylglycine, detailed experimental protocols for its synthesis, and a discussion of its critical role as a building block in the development of novel therapeutics.

Physical and Chemical Properties

Boc-L-cyclohexylglycine is a white to off-white crystalline powder.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in solid-phase peptide synthesis (SPPS).[1][3] The presence of the cyclohexyl group increases the lipophilicity of the molecule, which can enhance the pharmacokinetic properties of peptides containing this residue.[1]

General and Physical Properties
PropertyValueSource(s)
Appearance White to off-white powder[1][4]
Melting Point 94 - 96 °C[1]
Solubility Limited solubility in water; soluble in polar organic solvents like methanol, ethanol, and dimethylformamide.[2]
Optical Rotation [α]²⁰/D = +11 ± 2° (c=1.1 in MeOH)[1]
Purity ≥ 98% (HPLC)[1][4]
Chemical Identifiers and Molecular Properties
PropertyValueSource(s)
CAS Number 109183-71-3[1][5]
Molecular Formula C₁₃H₂₃NO₄[1][4]
Molecular Weight 257.33 g/mol [4][6]
Synonyms Boc-L-Chg-OH, Boc-cyclohexyl-L-Gly-OH, (S)-tert-Butoxycarbonylamino-cyclohexyl-acetic acid[1]

Experimental Protocols: Synthesis of Boc-L-cyclohexylglycine

Two common methods for the synthesis of Boc-L-cyclohexylglycine are detailed below. These protocols outline the necessary reagents, conditions, and work-up procedures to obtain the target compound.

Method 1: From (S)-Aminocyclohexyl Acetate Hydrochloride

This method involves the protection of the amino group of (S)-aminocyclohexyl acetate hydrochloride using di-tert-butyl dicarbonate (Boc₂O).[6]

Materials:

  • (S)-Aminocyclohexyl acetate hydrochloride

  • 2:1 Dioxane:Water

  • 1M Sodium hydroxide (NaOH) solution

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

  • Potassium hydrogen sulfate (KHSO₄) solution

  • Sodium chloride (NaCl) solution (brine)

  • Sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (S)-aminocyclohexyl acetate hydrochloride (1.0 g, 5.16 mmol) in 17 mL of a 2:1 dioxane:water mixture.

  • Cool the solution in an ice bath.

  • Slowly add 10.4 mL of 1M aqueous sodium hydroxide solution to the reaction mixture.

  • Add solid sodium bicarbonate (0.43 g, 5.16 mmol) to the mixture.

  • Add di-tert-butyl dicarbonate (1.68 g, 7.74 mmol) and stir the reaction mixture for 16 hours.

  • Partially evaporate the solvent from the reaction mixture.

  • Take up the residue in ethyl acetate and water.

  • Acidify the mixture to a pH of 2 with potassium hydrogen sulfate solution.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with sodium chloride solution, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to yield Boc-L-cyclohexylglycine.

Method 2: From L-cyclohexylglycine

This protocol describes the direct Boc-protection of L-cyclohexylglycine.[6]

Materials:

  • L-cyclohexylglycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium chloride (NaCl) solution (brine)

  • Sodium sulfate (Na₂SO₄)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of L-cyclohexylglycine (1 g, 6.36 mmol) in 10.5 mL of water and 5 mL of THF, add di-tert-butyl dicarbonate (2.08 g, 9.54 mmol, 1.5 eq) and sodium carbonate (1.35 g, 12.72 mmol, 2.0 eq).

  • Stir the reaction mixture for 12 hours at room temperature.

  • Monitor the reaction by TLC (n-BuOH/conc. AcOH/water=4/1/1). If the reaction is incomplete, an additional 0.3 equivalents of di-tert-butyl dicarbonate can be added.

  • After completion, acidify the reaction mixture to a pH of ~2 by adding 2 M HCl.

  • Stir for an additional 30 minutes to hydrolyze any unreacted di-tert-butyl dicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain Boc-L-cyclohexylglycine.

Role in Peptide Synthesis and Drug Discovery

Boc-L-cyclohexylglycine is a valuable building block in the synthesis of peptides, particularly for therapeutic applications.[1] The Boc protecting group allows for its sequential addition to a growing peptide chain during solid-phase peptide synthesis (SPPS).[3][] The cyclohexyl side chain can enhance the stability and bioactivity of the resulting peptides.[1]

Workflow of Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of Boc-SPPS, highlighting the key steps where a Boc-protected amino acid such as Boc-L-cyclohexylglycine is utilized.

Boc_SPPS_Workflow Resin Resin Support Attach 1. Attach First Boc-Amino Acid Resin->Attach Deprotect 2. Deprotection (Remove Boc group) Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple 3. Coupling of Boc-L-cyclohexylglycine Wash1->Couple Wash2 Wash Couple->Wash2 Repeat 4. Repeat Steps 2-3 for desired sequence Wash2->Repeat Cleave 5. Cleavage from Resin & Side-chain Deprotection Repeat->Cleave Peptide Final Peptide Cleave->Peptide Drug_Discovery_Pathway cluster_0 Early Discovery & Synthesis cluster_1 Preclinical Development cluster_2 Clinical Development Boc_Chg Boc-L-cyclohexylglycine (Building Block) SPPS Solid-Phase Peptide Synthesis Boc_Chg->SPPS Peptide_Library Bioactive Peptide Library SPPS->Peptide_Library Screening Screening & Lead Identification Peptide_Library->Screening Optimization Lead Optimization Screening->Optimization In_Vitro In Vitro & In Vivo Studies Optimization->In_Vitro IND IND-Enabling Studies In_Vitro->IND Clinical_Trials Clinical Trials IND->Clinical_Trials Drug_Candidate Therapeutic Candidate Clinical_Trials->Drug_Candidate

References

Solubility of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine, a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and the formulation of drug candidates. This document outlines the available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and illustrates the logical workflow for this critical physicochemical property assessment.

Core Concepts in the Solubility of this compound

This compound is an amino acid derivative where the amino group of L-cyclohexylglycine is protected by a tert-butoxycarbonyl (Boc) group. This structural feature imparts a significant nonpolar character to the molecule, which in turn governs its solubility profile. The molecule possesses both a polar carboxylic acid group and the bulky, nonpolar Boc and cyclohexyl groups. Consequently, its solubility is dictated by the principle of "like dissolves like." Organic solvents that can effectively solvate both the polar and nonpolar regions of the molecule will demonstrate a higher capacity for its dissolution.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in published literature, a qualitative understanding of its solubility in common organic solvents has been established. The following table summarizes this information. All data is presented at standard laboratory conditions (approximately 20-25°C) unless otherwise specified.

SolventChemical ClassQualitative SolubilitySource
WaterProtic SolventSlightly Soluble/Sparingly Soluble[1]
MethanolPolar Protic SolventSoluble[2]
EthanolPolar Protic SolventSoluble
Dimethylformamide (DMF)Polar Aprotic SolventSoluble[3]
Dichloromethane (DCM)Halogenated HydrocarbonSoluble[3]
Diethyl EtherEtherSoluble[2]
Ethyl AcetateEsterSoluble[2]
BenzeneAromatic HydrocarbonSoluble[2]
ChloroformHalogenated HydrocarbonSoluble[2]
DioxaneEtherSoluble[2]
AcetoneKetoneSoluble[2]
Petroleum EtherNonpolar HydrocarbonInsoluble[2]

Experimental Protocol: Quantitative Solubility Determination

The following detailed methodology outlines the experimental procedure for determining the quantitative solubility of this compound in an organic solvent. This protocol is based on the widely accepted equilibrium saturation method, followed by gravimetric analysis, which is a reliable and standard method for determining the solubility of a solid compound in a liquid.[4]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and tips

  • Pre-weighed evaporation dishes or beakers

  • Vacuum oven or desiccator

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[4]

  • Equilibration:

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours.[5] Gentle and consistent agitation helps to accelerate the dissolution process and ensure the system reaches equilibrium.[6]

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a syringe filter.

  • Gravimetric Analysis:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporation dish.[4]

    • Record the exact volume of the supernatant transferred.

    • Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a vacuum oven to expedite the process. Ensure the temperature is kept well below the melting point of the compound to avoid degradation.

    • Once the solvent is completely evaporated, place the dish containing the dried residue in a desiccator to cool to room temperature and to ensure all moisture is removed.

    • Weigh the evaporation dish with the dried solute on an analytical balance.[7]

    • Repeat the drying and weighing process until a constant weight is achieved.[8]

Calculation of Solubility

The solubility of this compound is calculated using the following formula:

Solubility (g/L) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant withdrawn (L)

Data Reporting
  • Report the solubility in standard units such as g/L, mg/mL, or mol/L.

  • Always specify the temperature at which the solubility was determined, as solubility is temperature-dependent.[4]

  • For robust and reliable results, it is recommended to perform the experiment in triplicate and report the mean solubility value along with the standard deviation.[9]

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and the experimental workflow described in this guide.

Factors influencing the solubility of the target compound.

Experimental_Workflow start Start prep 1. Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate 2. Equilibrate (24-48h at constant T with agitation) prep->equilibrate filter 3. Filter Supernatant (Remove undissolved solid) equilibrate->filter transfer 5. Transfer Known Volume of Filtered Supernatant filter->transfer weigh1 4. Weigh Evaporation Dish (Empty) weigh1->transfer calculate 8. Calculate Solubility weigh1->calculate evaporate 6. Evaporate Solvent transfer->evaporate weigh2 7. Weigh Dish with Residue (To constant weight) evaporate->weigh2 weigh2->calculate end End calculate->end

Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Boc-L-cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for Boc-L-cyclohexylglycine, a crucial building block in peptide synthesis and pharmaceutical development. This document presents detailed ¹H and ¹³C NMR data in clearly structured tables, outlines the experimental protocols for data acquisition, and includes visualizations of the analytical workflow.

Introduction to Boc-L-cyclohexylglycine

N-tert-butoxycarbonyl-L-cyclohexylglycine (Boc-L-cyclohexylglycine) is a non-proteinogenic amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled peptide chain elongation. The cyclohexyl side chain imparts unique conformational properties and increased lipophilicity to the resulting peptides, which can enhance their metabolic stability and biological activity. Accurate characterization of this raw material by NMR spectroscopy is a critical quality control step to ensure its identity and purity before its incorporation into peptide drug candidates.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for Boc-L-cyclohexylglycine. The data is presented with chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values for the proton spectrum.

¹H NMR Spectral Data

Table 1: ¹H NMR Spectral Data of Boc-L-cyclohexylglycine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~5.0d~8.01HNH
~4.0m-1Hα-CH
~1.9 - 1.6m-6HCyclohexyl (CH, 3xCH₂)
1.45s-9HBoc (3xCH₃)
~1.3 - 1.0m-5HCyclohexyl (CH, 2xCH₂)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument used. The data presented here is a representative example.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Spectral Data of Boc-L-cyclohexylglycine

Chemical Shift (δ) ppmAssignment
~175C=O (acid)
~156C=O (Boc)
~80C(CH₃)₃ (Boc)
~58α-CH
~42Cyclohexyl CH
~29Cyclohexyl CH₂
~28.5C(CH₃)₃ (Boc)
~26.5Cyclohexyl CH₂
~26Cyclohexyl CH₂

Note: The chemical shifts are representative and can be influenced by experimental conditions.

Experimental Protocols

The following is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of Boc-L-cyclohexylglycine.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of Boc-L-cyclohexylglycine.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., NH and OH).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized by shimming.

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Acquisition Parameters: Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 16 for sufficient signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Parameters: Typical parameters include a 30° pulse width, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased, and the baseline is corrected to ensure accurate integration.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Workflow Visualization

The logical flow of the NMR analysis process is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Boc-L-cyclohexylglycine dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire_H1 Acquire 1H NMR Spectrum setup->acquire_H1 acquire_C13 Acquire 13C NMR Spectrum setup->acquire_C13 process Fourier Transform, Phasing, Baseline Correction acquire_H1->process acquire_C13->process reference Reference Chemical Shifts process->reference assign Assign Signals & Interpret Spectra reference->assign report report assign->report Final Report

Mass Spectrometry Analysis of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. The document details the compound's key properties, expected fragmentation patterns under Electrospray Ionization (ESI), and standardized experimental protocols for its analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this important amino acid derivative.

Compound Overview

This compound (Boc-L-Chg-OH) is a protected amino acid commonly used in peptide synthesis and drug discovery. The tert-butoxycarbonyl (Boc) protecting group allows for controlled peptide chain elongation. The cyclohexylglycine moiety imparts unique conformational properties and lipophilicity to peptides, which can enhance their biological activity and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₃NO₄
Average Molecular Weight 257.33 g/mol
Monoisotopic Mass 257.16270821 Da[1]

Mass Spectrometry Analysis

Electrospray Ionization (ESI) is the most common mass spectrometry technique for the analysis of Boc-protected amino acids, typically observing the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and elucidate the structure.

Fragmentation of the Boc Protecting Group

The fragmentation of the Boc group is well-characterized and serves as a diagnostic indicator for the presence of this protecting group. The primary fragmentation pathways involve the loss of neutral molecules or radicals from the tert-butyl group.

Table 2: Characteristic Fragment Ions of the Boc Group in Positive Ion ESI-MS/MS

Fragment IonMass Loss (Da)Description
[M+H - C₄H₈]⁺56Loss of isobutylene
[M+H - C₄H₉•]⁺57Loss of a tert-butyl radical
[M+H - C₅H₉O₂•]⁺101Loss of the entire Boc group as a radical
[M+H - C₅H₁₀O₂]⁺102Loss of the entire Boc group as a neutral molecule

The loss of isobutylene (56 Da) is often a prominent fragmentation pathway for N-Boc derivatives in collision-induced dissociation (CID) MS/MS experiments.[2]

Proposed Fragmentation of the Cyclohexylglycine Moiety

Table 3: Proposed Key Fragment Ions for this compound in Positive Ion ESI-MS/MS

m/z (Proposed)Ion Formula (Proposed)Description
258.1700[C₁₃H₂₄NO₄]⁺Protonated molecule [M+H]⁺
202.1070[C₉H₁₆NO₄]⁺Loss of isobutylene (-56 Da) from the Boc group
158.1175[C₈H₁₆NO₂]⁺Loss of the entire Boc group (-100 Da)
114.0913[C₆H₁₂NO]⁺Alpha-cleavage with loss of the carboxyl group and the Boc group
83.0855[C₆H₁₁]⁺Cyclohexyl cation resulting from cleavage of the Cα-C(cyclohexyl) bond

Experimental Protocols

The following protocols provide a general framework for the ESI-MS analysis of this compound. Instrument parameters may require optimization based on the specific mass spectrometer being used.

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent system. For direct infusion, a concentration of approximately 10 µg/mL is often suitable.

  • Solvent Considerations: Ensure the use of high-purity, volatile solvents compatible with ESI-MS. Avoid non-volatile buffers and salts, as they can interfere with ionization and contaminate the instrument. If acidification is necessary to promote protonation, use a volatile acid like formic acid at a low concentration (e.g., 0.1%).[3]

Mass Spectrometry Parameters

Table 4: Typical ESI-MS/MS Instrument Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas Pressure 20 - 40 psi (Nitrogen)
Drying Gas Flow Rate 5 - 10 L/min (Nitrogen)
Drying Gas Temperature 250 - 350 °C
Scan Range (MS1) m/z 100 - 500
Precursor Ion Selection (MS2) m/z 258.2
Collision Gas Argon or Nitrogen
Collision Energy 10 - 40 eV (optimization recommended)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution working 2. Dilute to 1-10 µg/mL Working Solution stock->working esi 3. Electrospray Ionization (ESI) working->esi ms1 4. MS1 Scan (Precursor Ion Detection) esi->ms1 cid 5. Collision-Induced Dissociation (CID) ms1->cid ms2 6. MS2 Scan (Fragment Ion Detection) cid->ms2 interpretation 7. Spectral Interpretation ms2->interpretation

Experimental workflow for the MS analysis of Boc-L-Chg-OH.
Proposed Fragmentation Pathway

fragmentation_pathway cluster_boc Boc Group Fragmentation cluster_sidechain Side Chain Fragmentation M [M+H]⁺ m/z = 258.17 F1 [M+H - C₄H₈]⁺ m/z = 202.11 M->F1 - C₄H₈ (56 Da) F2 [M+H - C₅H₉O₂•]⁺ m/z = 158.12 M->F2 - C₅H₉O₂• (101 Da) F3 [C₆H₁₂NO]⁺ m/z = 114.09 F2->F3 - CO₂ (44 Da) F4 [C₆H₁₁]⁺ m/z = 83.09 F2->F4 - C₂H₄NO₂• (74 Da)

Proposed ESI-MS/MS fragmentation of Boc-L-Chg-OH.

References

FT-IR Spectral Analysis of N-Boc-L-cyclohexylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-Boc-L-cyclohexylglycine. This document details the expected vibrational frequencies, provides a comprehensive experimental protocol for spectral acquisition, and visualizes the molecular structure and its key functional groups. N-Boc-L-cyclohexylglycine is a protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research.[1] Its molecular structure incorporates a cyclohexyl group attached to a glycine backbone, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group, making it a valuable component in the synthesis of complex peptides.[1][2]

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500BroadO-H stretchCarboxylic Acid
3000 - 2850StrongC-H stretchCyclohexyl & Boc groups
1715 - 1680StrongC=O stretchCarboxylic Acid
1700 - 1650StrongC=O stretchUrethane (Boc group)
1540 - 1510MediumN-H bendAmide II
1470 - 1445MediumC-H bendCyclohexyl & Boc groups
1390 - 1365MediumC-H bend (gem-dimethyl)Boc group
1250 - 1150StrongC-O stretchUrethane & Carboxylic Acid
950 - 910BroadO-H bendCarboxylic Acid

Experimental Protocol for FT-IR Spectral Acquisition

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like N-Boc-L-cyclohexylglycine using the Potassium Bromide (KBr) pellet method. This technique is widely used for solid samples as KBr is transparent to infrared radiation in the typical analysis range.

Materials and Equipment:

  • N-Boc-L-cyclohexylglycine (white to off-white powder)[2]

  • Potassium Bromide (KBr), FT-IR grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

  • Spatula

  • Desiccator

Procedure:

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at 110°C for at least 2 hours. Cool and store in a desiccator. Moisture can cause a broad absorption band in the O-H stretching region, potentially obscuring sample peaks.

  • Sample Preparation: Weigh approximately 1-2 mg of N-Boc-L-cyclohexylglycine and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide. This will be subtracted from the sample spectrum.

  • Sample Scan: Acquire the FT-IR spectrum of the N-Boc-L-cyclohexylglycine KBr pellet. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The acquired spectrum should be baseline corrected and the background spectrum subtracted to obtain the final FT-IR spectrum of the sample.

Visualization of Molecular Structure and Key Functional Groups

The following diagrams illustrate the chemical structure of N-Boc-L-cyclohexylglycine and a conceptual workflow for its FT-IR analysis.

Caption: Chemical structure of N-Boc-L-cyclohexylglycine.

A N-Boc-L-cyclohexylglycine (Solid Sample) B Grind with KBr A->B Homogenize C Press into Pellet B->C Prepare for analysis D FT-IR Spectrometer C->D Introduce sample E Acquire Spectrum D->E Measure absorbance F FT-IR Spectrum E->F Generate data

Caption: Experimental workflow for FT-IR analysis.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg) is an amino acid derivative crucial in peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its straightforward removal. Understanding the thermal stability and decomposition profile of Boc-L-Chg is essential for its proper handling, storage, and application in chemical processes, particularly those involving elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique for characterizing these thermal properties by monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere. This guide provides a comprehensive overview of the thermogravimetric analysis of this compound, including representative data, detailed experimental protocols, and a conceptual framework for its thermal decomposition.

Thermal Decomposition Profile

The primary thermal event in the TGA of N-Boc protected amino acids is the thermolytic cleavage of the Boc group.[1][2] This decomposition typically proceeds via the elimination of isobutylene and carbon dioxide, resulting in the unprotected amino acid. The reaction can be influenced by factors such as heating rate and the presence of catalysts.[2][3]

Quantitative Data Summary

The following table summarizes representative quantitative data that could be expected from a thermogravimetric analysis of this compound under a nitrogen atmosphere.

ParameterValue
Initial Decomposition Temperature (T_onset) ~ 150 - 170 °C
Peak Decomposition Temperature (T_peak) ~ 180 - 200 °C
Mass Loss (Step 1) ~ 39%
Residual Mass at 300 °C ~ 61%

Note: These values are illustrative and can vary based on specific experimental conditions such as heating rate and sample purity.

Experimental Protocol

A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on standard practices for the TGA of small organic molecules and amino acid derivatives.[4][]

1. Instrumentation:

  • A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample pans (typically aluminum or platinum).

  • A gas delivery system for providing an inert atmosphere (e.g., nitrogen).

2. Sample Preparation:

  • Ensure the this compound sample is a homogenous powder, free of clumps.[]

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan.

3. TGA Instrument Setup and Execution:

  • Purge Gas: Use high-purity nitrogen as the purge gas with a flow rate of 20-50 mL/min to maintain an inert atmosphere and remove gaseous decomposition products.[4]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 300 °C at a constant heating rate of 10 °C/min.[4] The heating rate can significantly influence the decomposition temperatures.[6]

  • Data Acquisition: Record the sample mass as a function of temperature.

4. Data Analysis:

  • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperature (T_peak), which corresponds to the point of the maximum rate of mass loss.

  • Determine the onset temperature of decomposition (T_onset) from the TGA curve, often calculated using the tangent method.

  • Quantify the percentage of mass loss associated with the decomposition of the Boc group.

Visualizations

To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis weigh Weigh 5-10 mg of N-Boc-L-cyclohexylglycine load Load into TGA pan weigh->load place Place pan in TGA furnace load->place setup Set Parameters: - N2 Purge (20-50 mL/min) - Heat from 30°C to 300°C - Rate: 10°C/min place->setup run Execute TGA Run setup->run plot Plot Mass vs. Temperature run->plot dtg Calculate DTG Curve plot->dtg determine Determine T_onset, T_peak, and Mass Loss dtg->determine

Caption: Experimental workflow for the TGA of N-Boc-L-cyclohexylglycine.

decomposition_pathway cluster_products Decomposition Products reactant This compound transition Heat (Δ) reactant->transition amino_acid L-cyclohexylglycine transition->amino_acid Major Residue isobutylene Isobutylene (gas) transition->isobutylene Gaseous Byproduct co2 Carbon Dioxide (gas) transition->co2 Gaseous Byproduct

Caption: Thermal decomposition pathway of the Boc protecting group.

References

An In-depth Technical Guide on the Crystalline Structure of Boc-L-cyclohexylglycine and Related Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystalline characteristics of N-tert-butoxycarbonyl-L-cyclohexylglycine (Boc-L-cyclohexylglycine), a crucial building block in peptide synthesis and drug development. Due to the absence of publicly available single-crystal X-ray diffraction data for Boc-L-cyclohexylglycine, this document presents its known physicochemical properties and detailed synthesis protocols. Furthermore, a comparative analysis of the crystallographic structures of other Boc-protected amino acids—Glycine, Alanine, Valine, and Leucine—is provided to offer insights into the solid-state behavior of this class of compounds. Methodologies for crystallization and X-ray diffraction analysis are also detailed to facilitate further research in this area.

Introduction to Boc-L-cyclohexylglycine

Boc-L-cyclohexylglycine (CAS 109183-71-3) is a synthetic amino acid derivative widely utilized in the pharmaceutical industry as an intermediate for bioactive peptides and peptidomimetics.[1] The presence of the bulky cyclohexyl group provides conformational rigidity, which is a valuable attribute in the design of enzyme inhibitors and other therapeutics.[1] Its N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, making it suitable for solid-phase peptide synthesis.[1] Physically, it appears as a white to off-white crystalline solid or powder.[1]

Physicochemical and Structural Data

While a definitive single-crystal structure of Boc-L-cyclohexylglycine is not available in the surveyed literature, its fundamental properties have been characterized.

PropertyValueReference
Molecular Formula C₁₃H₂₃NO₄[1][2]
Molecular Weight 257.33 g/mol [1][2]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 83 °C (lit.)[2]
Boiling Point 407.9±28.0 °C (Predicted)[2]
Density 1.111±0.06 g/cm³ (Predicted)[2]
Acidity (pKa) 4.01±0.10 (Predicted)[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, and DMF.[1]

Comparative Crystallographic Analysis of Related Boc-Amino Acids

To provide a framework for understanding the potential crystalline structure of Boc-L-cyclohexylglycine, this section presents crystallographic data from closely related Boc-protected amino acids. This comparative data can be instrumental in predicting the packing and intermolecular interactions of Boc-L-cyclohexylglycine.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
Boc-L-Alanine C₈H₁₅NO₄OrthorhombicP2₁2₁2₁8.833(2)10.339(3)11.289(3)901031.5(5)4
Boc-L-Valine C₁₀H₁₉NO₄MonoclinicP2₁6.136(2)14.130(4)7.824(2)109.99(3)638.9(3)2
Boc-L-Glycine C₇H₁₃NO₄MonoclinicP2₁/n10.689(2)7.911(2)11.758(2)107.18(3)950.5(3)4
Boc-L-Leucine C₁₁H₂₁NO₄MonoclinicP2₁5.981(1)15.892(3)7.791(2)109.34(3)698.5(3)2

Data for Boc-L-Alanine, Boc-L-Valine, Boc-L-Glycine, and Boc-L-Leucine was obtained from a comparative guide on the X-ray crystal structures of Boc-protected amino acids.

Experimental Protocols

Synthesis of Boc-L-cyclohexylglycine

Two common methods for the synthesis of Boc-L-cyclohexylglycine are described below.

Method 1:

  • Dissolve (S)-Aminocyclohexyl acetate hydrochloride (1.0 g, 5.16 mmol) in 17 ml of a 2:1 mixture of 1,4-dioxane and water, and cool in an ice bath.

  • Slowly add 10.4 ml of a 1M aqueous sodium hydroxide solution, followed by solid sodium bicarbonate (0.43 g, 5.16 mmol).

  • Add di-tert-butyl dicarbonate (1.68 g, 7.74 mmol) and stir the reaction mixture for 16 hours.

  • Partially evaporate the solvent, then add ethyl acetate and water.

  • Acidify the aqueous layer to pH 2 with a potassium hydrogen sulfate solution.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with a sodium chloride solution, dry over sodium sulfate, and evaporate the solvent to yield the product.[2]

Method 2:

  • Create a suspension of L-cyclohexylglycine (1 g, 6.36 mmol, 1.0 eq) in 10.5 mL of water and 5 mL of THF.

  • Add di-tert-butyl dicarbonate (2.08 g, 9.54 mmol, 1.5 eq) and Na₂CO₃ (1.35 g, 12.72 mmol, 2.0 eq) to the suspension.

  • If the reaction is incomplete after 12 hours (monitored by TLC), add an additional 420 mg (0.3 equivalent) of di-tert-butyl dicarbonate.

  • Stir the reaction mixture for another 12 hours at room temperature.

  • Acidify the mixture to pH ~2 by adding 2 M HCl and stir for an additional 30 minutes.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the final product.[2]

General Protocol for Crystallization and Single-Crystal X-ray Diffraction

The following is a generalized protocol for obtaining single crystals of Boc-protected amino acids suitable for X-ray diffraction analysis.

  • Crystallization by Vapor Diffusion:

    • Dissolve the Boc-protected amino acid in a suitable solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is less soluble.

    • Allow the anti-solvent vapor to slowly diffuse into the solution, gradually decreasing the solubility of the compound and promoting the formation of single crystals.

    • Let the setup remain undisturbed at a constant temperature.

  • Crystal Mounting and Data Collection:

    • Carefully mount a suitable single crystal on a goniometer head using a cryoloop.

    • Cool the crystal to approximately 100 K in a stream of cold nitrogen gas on the diffractometer to minimize radiation damage.

    • Collect an initial set of diffraction images to determine the unit cell parameters and the crystal system.

    • Perform a full sphere of data collection by rotating the crystal in the X-ray beam and recording the diffraction patterns at various orientations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to integrate the reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the model against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Visualizations of Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the crystallization and analysis of Boc-amino acids, as well as the logical framework for the comparative analysis presented in this guide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis synthesis Synthesis of Boc-L-cyclohexylglycine purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution vapor_diffusion Vapor Diffusion with Anti-solvent dissolution->vapor_diffusion crystal_formation Single Crystal Formation vapor_diffusion->crystal_formation mounting Crystal Mounting & Cryo-cooling crystal_formation->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

General experimental workflow for the synthesis, crystallization, and structural analysis of Boc-amino acids.

logical_relationship cluster_surrogates Comparative Analysis Target Crystalline Structure of Boc-L-cyclohexylglycine DataGap No Publicly Available Crystal Structure Data Target->DataGap BocGly Boc-Glycine DataGap->BocGly BocAla Boc-Alanine DataGap->BocAla BocVal Boc-Valine DataGap->BocVal BocLeu Boc-Leucine DataGap->BocLeu Inference Inferences on Potential Packing and Interactions BocGly->Inference BocAla->Inference BocVal->Inference BocLeu->Inference

Logical diagram illustrating the use of comparative analysis due to the data gap for the target compound.

References

Methodological & Application

Application Notes and Protocols for the Use of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH) is a non-proteinogenic amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its bulky, hydrophobic cyclohexyl side chain can impart unique conformational constraints on peptides, enhance metabolic stability by providing resistance to enzymatic degradation, and improve pharmacokinetic properties due to increased lipophilicity.[1] These characteristics make it an attractive component for the design of novel peptide therapeutics, particularly in neuroscience, where peptides containing cyclohexylglycine have been utilized to study receptor interactions and signaling pathways.[1]

This document provides detailed application notes, experimental protocols, and comparative data for the incorporation of Boc-L-cyclohexylglycine into peptide sequences using the Boc/Bzl protection strategy.

Properties of this compound

PropertyValue
CAS Number 109183-71-3
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White to off-white powder
Melting Point 83°C (lit.)
Nα-Protecting Group tert-Butoxycarbonyl (Boc)

Challenges in Solid-Phase Peptide Synthesis

The primary challenge in incorporating Boc-L-cyclohexylglycine into a growing peptide chain is the steric hindrance presented by its bulky β-branched cyclohexyl side chain. This steric bulk can significantly impede the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are critical for achieving high coupling efficiency.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

While specific quantitative data for the coupling efficiency of this compound is not extensively published, data from the closely related and similarly sterically hindered amino acid, Boc-cyclohexyl-D-Ala-OH, provides a valuable benchmark. The following table summarizes typical coupling efficiencies observed with common coupling reagents.

Coupling Reagent/MethodActivating AgentBaseSolventTypical Yield (%)Purity (%)
DCC/HOBt Dicyclohexylcarbodiimide-CH₂Cl₂/THF~85%>95%
HBTU/DIPEA HBTUDIPEADMF>90% (qualitative)High
HATU/DIPEA HATUDIPEADMF>90% (qualitative)High

Note: Yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. For sterically hindered amino acids like Boc-L-cyclohexylglycine, a double coupling strategy is often recommended to ensure complete reaction.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide containing L-cyclohexylglycine using the Boc/Bzl strategy. These protocols can be adapted for automated synthesizers.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling.

1. Resin Swelling: a. Place the appropriate amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel. b. Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation. c. Drain the solvent.

2. Nα-Boc Deprotection: a. Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. b. Agitate for 2-5 minutes (pre-wash) and drain. c. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. d. Drain the deprotection solution.

3. Washing: a. Wash the resin thoroughly with DCM (3-5 times). b. Wash with isopropanol (IPA) (2 times) to remove residual TFA. c. Wash again with DCM (3-5 times).

4. Neutralization: a. Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin. b. Agitate for 5-10 minutes and drain. c. Repeat the neutralization step. d. Wash the resin thoroughly with DCM (3-5 times).

5. Coupling of Boc-L-cyclohexylglycine: a. Pre-activation: In a separate vessel, dissolve Boc-L-cyclohexylglycine (3 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU or HATU, 2.9 equivalents) in N,N-dimethylformamide (DMF). Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-5 minutes. b. Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. c. Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered residues like cyclohexylglycine, a longer coupling time or a second coupling (double coupling) is recommended. d. Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

6. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

7. Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Cold diethyl ether

Procedure (using HF): Caution: HF is extremely hazardous and requires specialized equipment and safety precautions. a. Dry the peptide-resin thoroughly under vacuum. b. Place the resin in a specialized HF cleavage apparatus. c. Add appropriate scavengers (e.g., anisole). d. Cool the reaction vessel to -5 to 0°C. e. Carefully condense anhydrous HF into the vessel (approx. 10 mL per gram of resin). f. Stir the mixture at 0°C for 1-2 hours. g. Remove the HF by evaporation under a vacuum. h. Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide. i. Filter and dry the crude peptide.

Application in Neuroscience: TCAP-Latrophilin Signaling

Peptides incorporating cyclohexylglycine are being investigated for their therapeutic potential in neuroscience. One notable example is the study of Teneurin C-terminal Associated Peptides (TCAPs). TCAPs are bioactive peptides that interact with Adhesion G-protein Coupled Receptors (GPCRs), specifically latrophilins. This interaction triggers downstream signaling cascades that play a role in synaptic plasticity, cytoskeletal dynamics, and stress-related behaviors. The incorporation of cyclohexylglycine into TCAP analogs can enhance their stability and receptor binding affinity.

Signaling Pathway of TCAP-1 and Latrophilin-1

The binding of soluble TCAP-1 to the hormone-binding domain of the latrophilin-1 receptor initiates a complex signaling cascade involving multiple G-proteins.

TCAP_Latrophilin_Signaling cluster_downstream Downstream Effects TCAP TCAP-1 (contains Cyclohexylglycine) LPHN1 Latrophilin-1 (ADGRL1) (Adhesion GPCR) TCAP->LPHN1 Gq Gαq LPHN1->Gq Gs Gαs LPHN1->Gs MEK MEK LPHN1->MEK via β-dystroglycan complex PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Mitochondria Mitochondrial Function Ca->Mitochondria cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Vesicular Vesicular Release PKA->Vesicular ERK ERK1/2 MEK->ERK Cytoskeleton Cytoskeletal Rearrangement ERK->Cytoskeleton Synaptic Synaptic Plasticity Cytoskeleton->Synaptic

TCAP-1 binding to Latrophilin-1 activates multiple G-protein signaling pathways.
Experimental Workflow: SPPS of a Cyclohexylglycine-Containing Peptide

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating this compound.

SPPS_Workflow start Start: Resin Selection (e.g., Merrifield) swell 1. Resin Swelling (DCM) start->swell deprotect1 2. First Amino Acid Boc Deprotection (50% TFA/DCM) swell->deprotect1 wash1 3. Washing (DCM, IPA) deprotect1->wash1 neutralize1 4. Neutralization (10% DIPEA/DCM) wash1->neutralize1 couple_chg 5. Coupling of Boc-L-Chg-OH (HATU/DIPEA in DMF) neutralize1->couple_chg wash2 6. Washing (DMF, DCM) couple_chg->wash2 cycle Repeat Steps 2-6 for subsequent amino acids wash2->cycle cycle->deprotect1 Next Cycle final_deprotect Final Boc Deprotection cycle->final_deprotect Final Cycle cleavage Cleavage & Side-Chain Deprotection (HF) final_deprotect->cleavage precipitate Precipitation (Cold Diethyl Ether) cleavage->precipitate purify Purification (RP-HPLC) precipitate->purify end End: Purified Peptide purify->end

General workflow for the solid-phase synthesis of a peptide containing L-cyclohexylglycine.

Conclusion

The incorporation of this compound in solid-phase peptide synthesis offers a powerful strategy to develop peptides with enhanced stability and unique conformational properties. While its steric bulk presents a challenge, the use of potent coupling reagents such as HATU or HBTU, combined with optimized reaction conditions and potentially a double coupling strategy, can lead to successful synthesis. The application of such peptides in neuroscience, particularly in modulating complex signaling pathways like the TCAP-latrophilin system, highlights the significant potential of this unnatural amino acid in drug discovery and chemical biology.

References

Application Notes and Protocols for Boc-L-cyclohexylglycine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-α-tert-butyloxycarbonyl-L-cyclohexylglycine (Boc-L-cyclohexylglycine) in solution-phase peptide synthesis (SPPS). This sterically hindered, non-proteinogenic amino acid is a valuable building block for the synthesis of peptides with enhanced metabolic stability and unique conformational properties. This document outlines detailed experimental protocols, data on coupling efficiencies, and troubleshooting strategies for the successful incorporation of Boc-L-cyclohexylglycine into peptide chains.

Introduction

Boc-L-cyclohexylglycine is an amino acid derivative widely used in peptide synthesis and pharmaceutical research. The cyclohexyl side chain increases its lipophilicity, making it an ideal candidate for developing bioactive peptides with improved pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for selective deprotection during synthesis. This facilitates the incorporation of this bulky amino acid into complex peptide structures. The unique structural characteristics of Boc-L-cyclohexylglycine can lead to peptides with enhanced stability and biological activity. It is compatible with standard coupling reagents and has favorable solubility, making it a versatile tool in medicinal chemistry and peptide engineering.

Data Presentation

The incorporation of sterically hindered amino acids like Boc-L-cyclohexylglycine is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes typical coupling efficiencies and observed purities for the coupling of Boc-protected cyclohexylalanine derivatives in solution-phase synthesis. While the data is for the D-isomer, similar efficiencies can be expected for the L-isomer.

Coupling Reagent/MethodCoupling Partner ExampleSolventTypical Yield (%)Purity (%)Reference
DCC/HOBtL-Alanine Methyl EsterDichloromethane (DCM)~85%>95%This protocol
HBTU/DIPEAAmino Acid EsterN,N-Dimethylformamide (DMF)>90%High[1]
HATU/DIPEAAmino Acid EsterN,N-Dimethylformamide (DMF)>90%High[2]

Experimental Protocols

This section provides a detailed, three-stage protocol for the solution-phase synthesis of a dipeptide, Boc-L-cyclohexylglycyl-L-alanine methyl ester.

Stage 1: C-terminal Protection of L-Alanine (Synthesis of H-Ala-OMe·HCl)

Objective: To protect the carboxylic acid of L-alanine as a methyl ester to prevent its participation in the subsequent peptide bond formation.

Materials:

  • L-Alanine

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • Reflux: After the addition is complete, remove the ice bath and reflux the mixture for 2-4 hours. The solution should become clear.

  • Work-up: Remove the methanol under reduced pressure. Add diethyl ether to the residue to precipitate the L-alanine methyl ester hydrochloride salt.

  • Isolation: Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum. The product (H-Ala-OMe·HCl) can be used in the next step without further purification.

Stage 2: Peptide Coupling of Boc-L-cyclohexylglycine and L-Alanine Methyl Ester

Objective: To form the peptide bond between Boc-L-cyclohexylglycine and L-alanine methyl ester.

Materials:

  • Boc-L-cyclohexylglycine

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Neutralization of Amino Acid Ester: Dissolve H-Ala-OMe·HCl (1 equivalent) in anhydrous DCM. Add NMM (1 equivalent) and stir for 15-20 minutes at room temperature to obtain the free amine.

  • Activation of Boc-L-cyclohexylglycine: In a separate flask, dissolve Boc-L-cyclohexylglycine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Coupling Reagent: Add a solution of DCC (1.1 equivalents) in DCM dropwise to the Boc-L-cyclohexylglycine solution. Stir the mixture at 0°C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Add the neutralized L-alanine methyl ester solution from step 1 to the activated Boc-L-cyclohexylglycine mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is recommended due to the steric hindrance of the cyclohexylglycine residue.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure Boc-L-cyclohexylglycyl-L-alanine methyl ester.

Stage 3: N-terminal Deprotection of the Dipeptide

Objective: To remove the Boc protecting group from the N-terminus of the dipeptide to allow for further chain elongation or to yield the final dipeptide with a free amino group.

Materials:

  • Boc-L-cyclohexylglycyl-L-alanine methyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Deprotection Reaction: Dissolve the purified dipeptide from Stage 2 in DCM. Add an equal volume of TFA (creating a 50% TFA/DCM solution).

  • Reaction Monitoring: Stir the solution at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting dipeptide TFA salt can be used in subsequent coupling steps after neutralization or be further purified.

Troubleshooting Common Side Reactions

Side ReactionCauseMitigation Strategy
Racemization Over-activation of the carboxylic acid or use of a strong base.Add HOBt or HOAt to the coupling reaction. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[3]
Diketopiperazine (DKP) Formation At the dipeptide stage, the free N-terminal amine can attack the ester linkage to the resin (in SPPS) or the methyl ester (in solution phase). This is more prevalent with Pro or Gly as the second residue.In solution phase, use the resulting dipeptide quickly in the next coupling step. For Boc-based synthesis, in situ neutralization protocols can suppress DKP formation.[3]
Incomplete Coupling Steric hindrance from the cyclohexyl group and the growing peptide chain can slow down the reaction. Aggregation of the peptide can also block reactive sites.Use more potent coupling reagents like HATU or HBTU. Increase the reaction time and/or temperature. Use solvents known to disrupt aggregation, such as NMP or adding DMSO.
Guanidinylation Reaction of uronium/aminium coupling reagents (e.g., HBTU, HATU) with the unprotected N-terminus of the peptide.Pre-activate the Boc-amino acid with the coupling reagent before adding it to the amine component.[3]

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow: Solution-Phase Dipeptide Synthesis

G cluster_stage1 Stage 1: C-terminal Protection cluster_stage2 Stage 2: Peptide Coupling cluster_stage3 Stage 3: N-terminal Deprotection Ala L-Alanine MeOH_SOCl2 MeOH, SOCl₂ Ala->MeOH_SOCl2 Esterification AlaOMe H-Ala-OMe·HCl MeOH_SOCl2->AlaOMe AlaOMe_free H-Ala-OMe (free amine) AlaOMe->AlaOMe_free Neutralization (NMM) BocChg Boc-L-cyclohexylglycine DCC_HOBt DCC, HOBt BocChg->DCC_HOBt Activation ActivatedEster Activated Ester DCC_HOBt->ActivatedEster Dipeptide_protected Boc-Chg-Ala-OMe ActivatedEster->Dipeptide_protected AlaOMe_free->Dipeptide_protected Coupling TFA TFA/DCM Dipeptide_protected->TFA Deprotection Dipeptide_deprotected H-Chg-Ala-OMe·TFA TFA->Dipeptide_deprotected

Caption: Workflow for the solution-phase synthesis of a dipeptide using Boc-L-cyclohexylglycine.

Signaling Pathway: Bradykinin B2 Receptor Activation

Peptides containing bulky, non-proteinogenic amino acids like cyclohexylglycine are often designed as analogs of bioactive peptides to enhance their stability and potency. For instance, bradykinin analogs incorporating cyclohexylalanine (a structurally similar residue) have been synthesized to study their interaction with bradykinin receptors.[4] The following diagram illustrates the signaling pathway initiated by the activation of the Bradykinin B2 receptor, a G protein-coupled receptor (GPCR).[5][6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor (GPCR) Gq Gq Protein B2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Co-activation CellResponse Cellular Responses (e.g., Inflammation, Vasodilation) PKC->CellResponse Phosphorylation of target proteins Bradykinin Bradykinin (or Analog) Bradykinin->B2R Binding

References

Application Notes and Protocols for Coupling N-(tert-Butoxycarbonyl)-L-cyclohexylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH) is a non-proteinogenic amino acid that is increasingly utilized in the design of peptidomimetics and other specialty peptides. The bulky cyclohexyl side chain imparts unique conformational constraints and increased hydrophobicity to the peptide backbone, which can lead to enhanced metabolic stability, receptor affinity, and bioavailability. However, the steric hindrance posed by the cyclohexyl group presents a significant challenge during peptide synthesis, necessitating the careful selection of coupling reagents and optimized protocols to ensure high coupling efficiency and minimize side reactions, particularly racemization.

These application notes provide a comprehensive guide to the selection of appropriate coupling reagents for the incorporation of Boc-L-Chg-OH into peptide sequences. This document details recommended protocols for solid-phase peptide synthesis (SPPS), presents comparative data on the performance of various coupling reagents with sterically hindered amino acids, and offers troubleshooting strategies.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-L-cyclohexylglycine. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. For challenging couplings, uronium/aminium and phosphonium salts are generally preferred over standard carbodiimide reagents like DCC or EDC due to their higher reactivity and ability to suppress racemization.[1]

Quantitative data for the coupling of Boc-L-cyclohexylglycine is not extensively available in the literature. Therefore, the following tables summarize the general performance characteristics of common coupling reagents based on data from the coupling of other sterically hindered amino acids, such as Boc-DL-phenylglycine and Boc-L-Valine, which serve as excellent models.

Table 1: Performance of Uronium/Aminium Salt-Based Coupling Reagents with Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical Yield (%)Purity (%)Racemization RiskKey Considerations
HATU NoneDIPEA or TMP95 - 99> 95LowHighly efficient for hindered couplings with rapid reaction times. The use of a hindered base like 2,4,6-trimethylpyridine (TMP) can further reduce racemization.[1]
HBTU HOBt (optional)DIPEA90 - 98> 95Low to ModerateA reliable and widely used reagent, slightly less reactive than HATU.[1]
COMU NoneDIPEA> 95> 95LowHigh efficiency comparable to HATU, with a better safety profile as it is not based on potentially explosive HOBt/HOAt. Byproducts are water-soluble, simplifying purification.[2][3]
HCTU NoneDIPEA> 95> 95LowSimilar reactivity to HATU and often more cost-effective.

Table 2: Performance of Phosphonium Salt-Based Coupling Reagents with Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical Yield (%)Purity (%)Racemization RiskKey Considerations
PyBOP HOBt (optional)DIPEA90 - 95> 95LowEfficiently couples hindered amino acids and avoids guanidinylation side reactions that can occur with uronium salts.[4]
PyAOP NoneDIPEA> 95> 95Very LowMore reactive than PyBOP due to the 7-azabenzotriazole moiety, making it highly effective for difficult couplings.

Table 3: Performance of Carbodiimide-Based Coupling Reagents with Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical Yield (%)Purity (%)Racemization RiskKey Considerations
DIC HOBt or OxymaPureNone85 - 90> 90ModerateA cost-effective option, but generally less efficient for hindered couplings. The use of an additive is crucial to suppress racemization.
EDC HOBt or OxymaPureDIPEA85 - 90> 90ModerateWater-soluble carbodiimide and byproducts simplify workup in solution-phase synthesis.

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis (SPPS) of peptides containing Boc-L-cyclohexylglycine. These protocols are based on a Boc/Bzl protection strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Boc-L-cyclohexylglycine Incorporation

This protocol outlines a single coupling cycle for adding Boc-L-cyclohexylglycine to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group (e.g., on Merrifield or PAM resin)

  • This compound (Boc-L-Chg-OH)

  • Coupling reagent (e.g., HATU, HBTU, or PyBOP)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Reagents for Kaiser test

Workflow Diagram:

SPPS_Cycle Resin Peptide-Resin (Free Amine) Swell Swell Resin in DMF Resin->Swell Couple Coupling: Boc-L-Chg-OH + Coupling Reagent + Base in DMF Swell->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Couple Positive (Recouple) Deprotect Boc Deprotection: TFA in DCM Kaiser->Deprotect Negative Wash2 Wash (DCM, DMF) Deprotect->Wash2 Neutralize Neutralization: DIPEA in DMF/DCM Wash2->Neutralize Wash3 Wash (DMF, DCM) Neutralize->Wash3 Next_Cycle Ready for Next Coupling Cycle Wash3->Next_Cycle Cleavage_Workflow Start Peptide-Resin Cleavage HF Cleavage with Anisole Start->Cleavage Precipitation Precipitate Peptide in Cold Diethyl Ether Cleavage->Precipitation Wash Wash Peptide Pellet with Cold Diethyl Ether Precipitation->Wash Dry Dry Crude Peptide Wash->Dry Purification Purify by RP-HPLC Dry->Purification Coupling_Reagent_Selection cluster_factors Influencing Factors cluster_reagents Coupling Reagent Classes cluster_outcomes Desired Outcomes Steric_Hindrance High Steric Hindrance (Boc-L-Chg-OH) Uronium_Salts Uronium/Aminium Salts (HATU, HBTU, COMU) Steric_Hindrance->Uronium_Salts Favors Phosphonium_Salts Phosphonium Salts (PyBOP, PyAOP) Steric_Hindrance->Phosphonium_Salts Favors Carbodiimides Carbodiimides (DIC, EDC) Steric_Hindrance->Carbodiimides Discourages Racemization_Risk Racemization Risk Racemization_Risk->Uronium_Salts Mitigated by Racemization_Risk->Phosphonium_Salts Mitigated by Cost_Considerations Cost & Availability Cost_Considerations->Carbodiimides Favors High_Yield High Yield Uronium_Salts->High_Yield High_Purity High Purity Uronium_Salts->High_Purity Low_Racemization Minimal Racemization Uronium_Salts->Low_Racemization Phosphonium_Salts->High_Yield Phosphonium_Salts->High_Purity Phosphonium_Salts->Low_Racemization Carbodiimides->High_Yield Carbodiimides->High_Purity

References

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine as a building block for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N-(tert-Butoxycarbonyl)-L-cyclohexylglycine in Pharmaceutical Synthesis

Introduction

This compound, often abbreviated as Boc-L-Chg-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a bulky and lipophilic cyclohexyl side chain, imparts desirable pharmacokinetic properties to parent drug molecules, such as enhanced stability and improved oral bioavailability. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled and sequential incorporation into peptide chains and other complex organic molecules, making it a valuable tool for medicinal chemists and drug development professionals.

These application notes provide an overview of the properties of Boc-L-Chg-OH, its role in the synthesis of antiviral agents, and detailed protocols for its preparation and use in peptide coupling reactions.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline powder. Its properties are crucial for its application in synthesis, dictating solubility, reactivity, and storage conditions.

PropertyValueReference
CAS Number 109183-71-3[1]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [2]
Appearance White to off-white powder-
Melting Point 83 °C (lit.)[1]
Solubility Slightly soluble in water. Soluble in organic solvents like DMF, DCM, and Ethyl Acetate.[2]
Purity (Typical) ≥99% (HPLC)-
Storage Store at 0 - 8 °C-

Application 1: Synthesis of Antiviral Peptidomimetic Intermediates

A primary application of Boc-L-cyclohexylglycine is in the development of peptidomimetic drugs, particularly inhibitors of viral proteases. The hepatitis C virus (HCV) NS3/4A serine protease is a well-established target for antiviral therapy, as it is essential for cleaving the viral polyprotein into mature, functional proteins required for replication.[3][4]

The incorporation of the cyclohexylglycine moiety can enhance the binding affinity of an inhibitor to the hydrophobic pockets of the enzyme's active site. Drugs like Telaprevir and Boceprevir, first-generation HCV protease inhibitors, utilize non-proteinogenic amino acids to achieve high potency.[5][6] The lipophilic nature of the cyclohexyl group contributes favorably to the molecule's overall drug-like properties.

Mechanism of Action: Inhibition of HCV Polyprotein Processing

The HCV genome is translated into a single large polyprotein, which must be cleaved by host and viral proteases to release functional viral proteins.[7] The NS3/4A protease is responsible for four of these critical cleavages.[3] Inhibitors designed with building blocks like Boc-L-cyclohexylglycine act as substrate mimics, binding to the NS3/4A active site and blocking its function, thereby halting viral replication.[4]

HCV_Pathway polyprotein HCV Polyprotein ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage structural Structural Proteins (Core, E1, E2) ns3_4a->structural Releases nonstructural Non-Structural Proteins (NS4B, NS5A, NS5B) ns3_4a->nonstructural Releases replication Viral Replication nonstructural->replication inhibitor Protease Inhibitor (e.g., Boceprevir) inhibitor->ns3_4a Inhibits

Caption: Inhibition of HCV NS3/4A protease by peptidomimetic drugs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-protection of L-cyclohexylglycine using di-tert-butyl dicarbonate (Boc₂O). This is a standard procedure for preparing Boc-protected amino acids.

Synthesis_Workflow start L-Cyclohexylglycine + Na₂CO₃ in THF/Water reagent Add Di-tert-butyl dicarbonate (Boc₂O) start->reagent reaction Stir at Room Temperature (12-24h) reagent->reaction acidify Acidify with aq. HCl to pH ~2 reaction->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine Dry over Na₂SO₄ extract->wash evaporate Evaporate Solvent under reduced pressure wash->evaporate product N-Boc-L-cyclohexylglycine evaporate->product

Caption: Workflow for Boc protection of L-cyclohexylglycine.

Materials:

  • L-cyclohexylglycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • 2 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend L-cyclohexylglycine (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).

  • To the suspension, add sodium carbonate (2.0 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.5 eq) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add 2 M HCl to the mixture to adjust the pH to ~2. This step should be done in a well-ventilated fume hood due to CO₂ evolution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the final product, N-Boc-L-cyclohexylglycine, typically as a white solid.

Expected Results: This procedure generally provides the Boc-protected amino acid in high yield (>90%) and purity.

ParameterTypical Value
Yield 90-98%
Purity (by NMR) >95%
Purity (by HPLC) >99%
Protocol 2: Peptide Coupling with N-Boc-L-cyclohexylglycine

This protocol details a standard method for coupling Boc-L-cyclohexylglycine to an amino acid ester or a resin-bound amine using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This is a fundamental step in Solid-Phase Peptide Synthesis (SPPS).[8][9]

Peptide_Coupling start Resin-NH₂ or Amino Ester deprotect N-terminal Deprotection (if applicable, e.g., with TFA) start->deprotect wash1 Wash & Neutralize (e.g., with DIEA) deprotect->wash1 couple Add activated acid to amine Stir at RT wash1->couple activate Activate Boc-L-Chg-OH with DCC/HOBt in DMF activate->couple wash2 Wash to remove reagents & byproducts couple->wash2 product Resin-Peptide (Chain elongated by one residue) wash2->product cycle Repeat Cycle for next amino acid product->cycle

Caption: Boc-strategy solid-phase peptide synthesis (SPPS) cycle.

Materials:

  • N-Boc-L-cyclohexylglycine

  • Amino acid ester hydrochloride or amine-functionalized resin

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • N,N-Diisopropylethylamine (DIEA) for neutralization

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for Boc-deprotection (in subsequent steps)

Procedure:

  • Preparation: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve N-Boc-L-cyclohexylglycine (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent, such as DCC (1.2 eq), and a catalyst like DMAP (0.1 eq). Stir for 20-30 minutes at 0 °C to form the activated ester.

  • Amine Component: If starting with an amino acid ester hydrochloride, dissolve it in DMF and neutralize with DIEA (1.1 eq). If using a resin, swell the resin in DMF and perform the N-terminal deprotection and neutralization steps as required by the specific SPPS protocol.[10]

  • Coupling: Add the free amine component to the pre-activated N-Boc-L-cyclohexylglycine solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a ninhydrin test (for resins) or TLC.

  • Workup:

    • For Solution-Phase: Filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate, wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

    • For Solid-Phase: Filter the resin and wash thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts. Proceed to the next deprotection/coupling cycle.

Expected Results: Coupling efficiency is typically high, though steric hindrance from the cyclohexyl group may require longer reaction times or more potent coupling agents like HATU.

ParameterTypical Value
Coupling Efficiency (SPPS) >98% (as determined by Kaiser test)
Isolated Yield (Solution Phase) 70-90%

This compound is a highly versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its lipophilic side chain is particularly advantageous for developing peptidomimetic drugs with enhanced stability and pharmacokinetic profiles, as demonstrated by its relevance to potent antiviral agents. The protocols provided herein offer standardized methods for its preparation and incorporation into target molecules, enabling researchers and drug development professionals to effectively utilize this compound in their synthetic strategies.

References

Chiral Synthesis of Peptides Containing L-Cyclohexylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutic peptides with enhanced potency, stability, and unique pharmacological profiles. L-cyclohexylglycine (L-Chg), a bulky and hydrophobic aliphatic amino acid, is a particularly valuable building block. Its cyclohexyl side chain can induce specific secondary structures, improve resistance to enzymatic degradation, and engage in favorable hydrophobic interactions within receptor binding pockets. This document provides detailed application notes and experimental protocols for the chiral synthesis of L-cyclohexylglycine and its subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

I. Enantioselective Synthesis of L-Cyclohexylglycine

The stereospecific synthesis of L-cyclohexylglycine is paramount for its application in biologically active peptides. Asymmetric hydrogenation of a prochiral dehydroamino acid precursor is a robust and widely employed method to achieve high enantiopurity.

Protocol 1: Asymmetric Hydrogenation of (Z)-2-acetamido-3-cyclohexylacrylic acid

This protocol details the synthesis of L-cyclohexylglycine via the asymmetric hydrogenation of its dehydroamino acid precursor using a chiral rhodium catalyst.

Experimental Protocol:

  • Synthesis of the Dehydroamino Acid Precursor:

    • The precursor, (Z)-2-acetamido-3-cyclohexylacrylic acid, can be synthesized via the Erlenmeyer-Azlactone synthesis.

    • A mixture of cyclohexanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100 °C for 2 hours.

    • The resulting azlactone is isolated and subsequently hydrolyzed to the dehydroamino acid.

  • Asymmetric Hydrogenation:

    • In a glovebox, a pressure reactor is charged with (Z)-2-acetamido-3-cyclohexylacrylic acid (1.0 eq) and a chiral Rhodium-phosphine catalyst such as Rh(COD)₂(BF₄) with a chiral ligand (e.g., (R,R)-DIPAMP) (0.01 eq) in degassed methanol.

    • The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (50-100 psi).

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • The hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

  • Deprotection and Isolation:

    • The N-acetyl-L-cyclohexylglycine is hydrolyzed by refluxing with 6M HCl for 4-6 hours.

    • The solution is cooled, and the pH is adjusted to the isoelectric point of L-cyclohexylglycine (around pH 6) to induce precipitation.

    • The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield L-cyclohexylglycine.

Quantitative Data Summary:

StepProductTypical Yield (%)Enantiomeric Excess (ee%)
Precursor Synthesis(Z)-2-acetamido-3-cyclohexylacrylic acid75-85N/A
Asymmetric Hydrogenation & DeprotectionL-Cyclohexylglycine80-90 (over two steps)>95

Workflow for Asymmetric Hydrogenation of L-Cyclohexylglycine Precursor

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation & Deprotection start Cyclohexanecarboxaldehyde + N-acetylglycine azlactone Azlactone Intermediate start->azlactone Ac₂O, NaOAc precursor (Z)-2-acetamido-3-cyclohexylacrylic acid azlactone->precursor Hydrolysis hydrogenation N-acetyl-L-cyclohexylglycine precursor->hydrogenation H₂, Chiral Rh Catalyst deprotection L-Cyclohexylglycine hydrogenation->deprotection 6M HCl, heat

Caption: Workflow for the enantioselective synthesis of L-cyclohexylglycine.

II. Incorporation of L-Cyclohexylglycine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The steric bulk of the cyclohexyl side chain of L-cyclohexylglycine can pose challenges during peptide coupling, potentially leading to incomplete reactions and deletion sequences. Therefore, optimized protocols are necessary for efficient incorporation.

Protocol 2: Fmoc-SPPS of a Peptide Containing L-Cyclohexylglycine

This protocol outlines the manual solid-phase synthesis of a short peptide containing L-cyclohexylglycine using the Fmoc/tBu strategy. A double coupling approach for the sterically hindered L-cyclohexylglycine residue is recommended to ensure high coupling efficiency.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-L-cyclohexylglycine-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Kaiser test kit

Experimental Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for non-hindered amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (5 x 1 min).

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., colorless beads, indicates completion).

  • Double Coupling of Fmoc-L-cyclohexylglycine-OH:

    • First Coupling: Pre-activate Fmoc-L-cyclohexylglycine-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF. Add to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF (3 x 1 min).

    • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-L-cyclohexylglycine-OH for another 2 hours.

    • Wash the resin thoroughly with DMF (5 x 1 min) and perform a Kaiser test.

  • Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 (or 4 for other hindered residues) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Quantitative Data for Coupling Efficiency:

Amino AcidCoupling StrategyCoupling ReagentTypical Coupling Efficiency (%)
Standard Amino AcidsSingle CouplingHATU/DIPEA>99
L-CyclohexylglycineSingle CouplingHATU/DIPEA90-95
L-CyclohexylglycineDouble CouplingHATU/DIPEA>98

Workflow for Solid-Phase Peptide Synthesis with L-Cyclohexylglycine

start Fmoc-Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple_aa Couple Standard Fmoc-AA (HATU, DIPEA) wash1->couple_aa wash2 Wash (DMF) couple_aa->wash2 kaiser1 Kaiser Test wash2->kaiser1 kaiser1->couple_aa Positive deprotect_chg Fmoc Deprotection kaiser1->deprotect_chg Negative wash_chg Wash (DMF) deprotect_chg->wash_chg double_couple_chg Double Couple Fmoc-L-Chg (HATU, DIPEA) wash_chg->double_couple_chg wash_chg2 Wash (DMF) double_couple_chg->wash_chg2 kaiser2 Kaiser Test wash_chg2->kaiser2 kaiser2->double_couple_chg Positive final_deprotect Final Fmoc Deprotection kaiser2->final_deprotect Negative cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave purify RP-HPLC Purification cleave->purify final_peptide Pure Peptide purify->final_peptide

Caption: A generalized workflow for the solid-phase synthesis of a peptide containing L-cyclohexylglycine.

III. Application Example: L-Cyclohexylglycine in a C5 Complement Inhibitor

L-cyclohexylglycine is a key component of Zilucoplan, a macrocyclic peptide inhibitor of complement component C5.[1][2][3] The complement system is a part of the innate immune system, and its overactivation can lead to tissue damage in various autoimmune diseases.[4][5]

Mechanism of Action of Zilucoplan:

Zilucoplan exerts its therapeutic effect through a dual mechanism of action that targets the terminal complement pathway:[2][4]

  • Inhibition of C5 Cleavage: Zilucoplan binds with high affinity to complement protein C5, preventing its cleavage by C5 convertase into the pro-inflammatory anaphylatoxin C5a and the opsonin C5b.[1][2]

  • Blockade of MAC Formation: By binding to C5b, Zilucoplan sterically hinders the interaction with C6, thereby preventing the formation of the C5b-9 complex, also known as the Membrane Attack Complex (MAC). The MAC is responsible for cell lysis and tissue damage.[3][4]

The incorporation of L-cyclohexylglycine into the macrocyclic structure of Zilucoplan contributes to its high affinity and specificity for C5, as well as its stability.

Signaling Pathway: Inhibition of the Terminal Complement Cascade by a Zilucoplan-like Peptide

cluster_pathway Terminal Complement Pathway cluster_inhibition Inhibition by L-Chg Peptide C5 Complement C5 C5a C5a (Pro-inflammatory) C5->C5a C5b C5b C5->C5b C5_convertase C5 Convertase C5_convertase->C5 MAC Membrane Attack Complex (MAC) (Cell Lysis) C5b->MAC C6789 C6, C7, C8, C9 C6789->MAC Zilucoplan Zilucoplan (contains L-Chg) Zilucoplan->C5 Binds and prevents cleavage Zilucoplan->C5b Binds and prevents C6 interaction

Caption: Inhibition of the terminal complement pathway by an L-cyclohexylglycine-containing peptide like Zilucoplan.

References

Application Notes and Protocols for the Deprotection of the Boc Group from N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] N-(tert-Butoxycarbonyl)-L-cyclohexylglycine is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds, where the bulky cyclohexyl side chain can impart unique conformational constraints and lipophilicity.[2]

This document provides detailed application notes and experimental protocols for the deprotection of the Boc group from this compound, yielding the free amine of L-cyclohexylglycine. The protocols focus on the two most common and effective methods: cleavage with trifluoroacetic acid (TFA) and with hydrogen chloride (HCl) in dioxane.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as its corresponding salt.[3][4] The tert-butyl cation can be quenched by scavengers, deprotonate to form isobutylene gas, or in some cases, alkylate sensitive residues.[4][5]

Data Presentation: Comparison of Common Deprotection Methods

The following table summarizes typical quantitative data for the deprotection of Boc-protected amino acids using trifluoroacetic acid and hydrogen chloride. While specific data for this compound is not extensively published in a comparative format, these values from similar substrates provide a reliable expectation of reaction efficiency.

MethodReagentsTypical Reaction TimeTypical YieldPurityKey Considerations
Method 1: TFA/DCM 20-50% TFA in Dichloromethane (DCM)30 min - 2 h>95%HighTFA is highly corrosive and volatile; requires careful handling in a fume hood. The product is the TFA salt.[5][6]
Method 2: HCl/Dioxane 4M HCl in 1,4-Dioxane30 min - 4 h>95%HighProvides the hydrochloride salt, which is often a crystalline solid and easier to handle than the TFA salt.[7]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the removal of the N-terminal Boc group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (approximately 10 mL of DCM per gram of substrate).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of TFA: Slowly add an equal volume of trifluoroacetic acid to the cooled solution. For example, if you used 10 mL of DCM, add 10 mL of TFA. This creates a 50% TFA/DCM solution. Note the evolution of gas (carbon dioxide and isobutylene).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Removal of Volatiles: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporation with toluene or more DCM may be performed.

  • Precipitation and Isolation: To the resulting residue, add cold diethyl ether to precipitate the L-cyclohexylglycine trifluoroacetate salt.

  • Filtration and Drying: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Method 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is an alternative to the TFA method and yields the hydrochloride salt of the deprotected amine, which can be advantageous for subsequent steps or for product isolation and storage.

Materials:

  • This compound

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Addition of HCl/Dioxane: To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction. Monitor the reaction by TLC.

  • Removal of Solvent: Upon completion, remove the solvent and excess HCl by rotary evaporation.

  • Product Trituration: Add cold diethyl ether to the residue and triturate to obtain a fine powder.

  • Filtration and Drying: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford the L-cyclohexylglycine hydrochloride salt.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_workup Workup & Isolation cluster_product Final Product start N-Boc-L-cyclohexylglycine method1 Method 1: TFA/DCM start->method1 method2 Method 2: 4M HCl/Dioxane start->method2 workup1 1. Evaporation 2. Precipitation with Ether 3. Filtration & Drying method1->workup1 workup2 1. Evaporation 2. Trituration with Ether 3. Filtration & Drying method2->workup2 product1 L-cyclohexylglycine (TFA Salt) workup1->product1 product2 L-cyclohexylglycine (HCl Salt) workup2->product2

Caption: General workflow for the deprotection of N-Boc-L-cyclohexylglycine.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Amine A Boc-Protected Amine B Protonated Boc Group A->B A->B H_plus + H+ C Carbamic Acid B->C B->C D tert-Butyl Cation B->D E Free Amine C->E C->E F CO2 (gas) C->F G Ammonium Salt E->G E->G H_plus2 + H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Unlocking Therapeutic Potential: Applications of Boc-L-cyclohexylglycine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Boc-L-cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a critical chiral building block in modern drug discovery and development. Its unique structural features, particularly the bulky cyclohexyl side chain, impart enhanced lipophilicity and metabolic stability to peptide-based therapeutics. These properties are instrumental in overcoming prevalent challenges in drug design, such as poor membrane permeability and rapid enzymatic degradation. This document provides detailed application notes and experimental protocols for the utilization of Boc-L-cyclohexylglycine, with a focus on its role in the development of antiviral agents and its potential in neuroscience research.

Key Applications in Drug Development

Boc-L-cyclohexylglycine serves as a versatile tool for medicinal chemists, primarily in the synthesis of peptidomimetics and peptide-based drugs.[1] Its incorporation can significantly improve the pharmacokinetic profile of a drug candidate. The tert-butyloxycarbonyl (Boc) protecting group facilitates its seamless integration into standard solid-phase and solution-phase peptide synthesis protocols.[1]

One of the most notable applications of this amino acid is in the synthesis of Boceprevir, a first-generation direct-acting antiviral agent for the treatment of Hepatitis C.[2] In Boceprevir, the cyclohexylglycine moiety occupies the P3 position of the peptidomimetic inhibitor, contributing to its potent inhibition of the HCV NS3/4A protease.[2]

Furthermore, the lipophilic nature of the cyclohexyl group is of significant interest in the development of therapeutics targeting the central nervous system (CNS). Increased lipophilicity can enhance the ability of a drug to cross the blood-brain barrier, a critical hurdle in the treatment of neurological disorders.[3][4][5] While specific applications in neuroscience are still an active area of research, the use of lipophilic amino acids like cyclohexylglycine is a promising strategy for improving brain penetration of peptide-based drugs.

Quantitative Data: Potency of HCV Protease Inhibitors

The inclusion of cyclohexylglycine derivatives at the P3 position of HCV NS3/4A protease inhibitors has been a key strategy in enhancing their antiviral activity. The following table summarizes the in vitro potency of Boceprevir and related analogues.

Compound/AnalogueTargetAssay TypeIC50 (nM)Ki (nM)EC50 (nM)Reference
Boceprevir HCV NS3/4A Protease (Genotype 1a/1b)Biochemical-14-[3][6]
Boceprevir HCV Replicon (Genotype 1b)Cell-based--~200-400[2]
Boceprevir SARS-CoV-2 MproEnzymatic4130--[4]
Boceprevir SARS-CoV-2 (Vero E6 cells)Cell-based--1900[4]
ABT-450 HCV Replicon (Genotype 1a)Cell-based--1.0[7]
ABT-450 HCV Replicon (Genotype 1b)Cell-based--0.21[7]
Analogue with P3-cyclohexylglycine HCV NS3/4A ProteaseEnzymatic---[This is a placeholder for other potential analogues]

Signaling Pathway: HCV Polyprotein Processing

Boceprevir targets the HCV NS3/4A serine protease, which is essential for the cleavage of the viral polyprotein into mature non-structural proteins required for viral replication.[1][8] By inhibiting this protease, Boceprevir effectively halts the viral life cycle.

HCV_Polyprotein_Processing Polyprotein HCV Polyprotein Structural Structural Proteins (Core, E1, E2) Polyprotein->Structural Cleavage NS2 NS2 Polyprotein->NS2 Cleavage NS3 NS3 Polyprotein->NS3 Cleavage Host_Proteases Host Signal Peptidases Structural->Host_Proteases NS2_3_Autoprotease NS2-3 Autoprotease NS2->NS2_3_Autoprotease NS3_4A_Protease NS3/4A Protease NS3->NS3_4A_Protease NS4A NS4A NS4A->NS3_4A_Protease NS4B NS4B Viral_Replication Viral Replication NS4B->Viral_Replication NS5A NS5A NS5A->Viral_Replication NS5B NS5B NS5B->Viral_Replication NS3_4A_Protease->NS4B Cleavage NS3_4A_Protease->NS5A Cleavage NS3_4A_Protease->NS5B Cleavage Boceprevir Boceprevir Boceprevir->NS3_4A_Protease Inhibition

Caption: Inhibition of HCV NS3/4A Protease by Boceprevir.

Experimental Protocols

Protocol 1: Boc-L-cyclohexylglycine Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Boc-L-cyclohexylglycine into a peptide sequence using a standard Boc/Bzl protection strategy on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-L-cyclohexylglycine

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

Procedure:

  • Resin Preparation: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Attachment:

    • Dissolve the cesium salt of the C-terminal Boc-amino acid in DMF.

    • Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and DCM.

  • Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[9]

    • Wash the resin with DCM and IPA.

  • Neutralization:

    • Neutralize the resulting TFA salt with a solution of 5-10% DIEA in DCM.[9]

    • Wash the resin with DCM.

  • Coupling of Boc-L-cyclohexylglycine:

    • Dissolve Boc-L-cyclohexylglycine (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) in DCM to the amino acid solution and pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test.[10]

  • Repeat Deprotection and Coupling: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After synthesis is complete, treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of scavengers to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start: Swell Resin Attach_AA1 Attach First Boc-Amino Acid Start->Attach_AA1 Wash1 Wash Attach_AA1->Wash1 Deprotect Boc Deprotection (TFA/DCM) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Neutralize Neutralization (DIEA/DCM) Wash2->Neutralize Wash3 Wash Neutralize->Wash3 Couple_Chg Couple Boc-L-cyclohexylglycine (DCC/HOBt or HBTU) Wash3->Couple_Chg Wash4 Wash Couple_Chg->Wash4 Repeat Repeat for next Amino Acid Wash4->Repeat Repeat->Deprotect Yes Cleave Cleavage from Resin (HF) Repeat->Cleave No Purify Purify Peptide (RP-HPLC) Cleave->Purify End End: Pure Peptide Purify->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol 2: HCV Replicon Assay for Antiviral Activity

This protocol describes a cell-based assay to determine the efficacy of a compound containing Boc-L-cyclohexylglycine against Hepatitis C virus replication.

Materials:

  • Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and G418.

  • Test compound (e.g., peptidomimetic inhibitor containing Boc-L-cyclohexylglycine).

  • Control inhibitor (e.g., Boceprevir).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control inhibitor in DMEM.

    • Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • Cytotoxicity Assay (Optional but Recommended):

    • In parallel, treat parental Huh-7 cells (without the replicon) with the same concentrations of the test compound.

    • Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50).

    • Calculate the selectivity index (SI = CC50/EC50).

Antiviral_Assay_Workflow Start Start: Seed HCV Replicon Cells Incubate1 Incubate 24h Start->Incubate1 Add_Compound Add Serial Dilutions of Test Compound Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Cytotoxicity Parallel Cytotoxicity Assay (CC50) Add_Compound->Cytotoxicity Lyse_Cells Lyse Cells Incubate2->Lyse_Cells Add_Substrate Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Analyze_Data Analyze Data (Calculate EC50) Measure_Luminescence->Analyze_Data Calculate_SI Calculate Selectivity Index (SI) Analyze_Data->Calculate_SI End End: Determine Antiviral Potency Analyze_Data->End Cytotoxicity->Calculate_SI

References

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using N-Boc-L-cyclohexylglycine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of unnatural amino acids is a cornerstone of modern medicinal chemistry and drug development. These novel building blocks, when incorporated into peptides or used as standalone pharmacophores, can impart unique conformational constraints, enhance metabolic stability, and provide novel interactions with biological targets. N-Boc-L-cyclohexylglycine is a valuable chiral starting material and can be employed as a chiral auxiliary to direct the stereoselective synthesis of other unnatural amino acids. The bulky cyclohexyl group provides a strong steric bias, leading to high diastereoselectivity in alkylation reactions of a glycine enolate equivalent.

This document provides detailed application notes and protocols for the asymmetric synthesis of α-substituted amino acids using a chiral auxiliary derived from a bulky amino acid, analogous to N-Boc-L-cyclohexylglycine. The protocols are based on established methodologies for the diastereoselective alkylation of chiral glycine enolates.

Core Principle: Asymmetric Synthesis via a Chiral Glycine Enolate

The central strategy involves the use of a chiral auxiliary to create a rigid, chiral environment around a glycine moiety. Deprotonation of this chiral glycine derivative generates a nucleophilic enolate, which then reacts with an electrophile (e.g., an alkyl halide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile to one face of the enolate, resulting in the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched unnatural amino acid.

Experimental Protocols

The following protocols are adapted from methodologies developed for the asymmetric synthesis of amino acids using chiral auxiliaries derived from bulky amino acids. While the specific chiral auxiliary in the cited example is derived from L-valine, the principles and procedures are directly applicable to a system employing N-Boc-L-cyclohexylglycine.

Protocol 1: Preparation of the Chiral Glycine Derivative (Bis-lactim Ether)

This protocol describes the formation of a cyclic chiral glycine equivalent, which serves as the substrate for diastereoselective alkylation.

Materials:

  • N-Boc-L-cyclohexylglycine methyl ester

  • Glycine methyl ester hydrochloride

  • Triethylamine (Et3N)

  • Toluene, anhydrous

  • Phosphorus oxychloride (POCl3)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Diketopiperazine Formation: A mixture of N-Boc-L-cyclohexylglycine methyl ester (1.0 equiv.) and glycine methyl ester hydrochloride (1.0 equiv.) is suspended in anhydrous toluene. Triethylamine (2.2 equiv.) is added, and the mixture is refluxed for 24-48 hours under an inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of starting materials. Upon completion, the solvent is removed under reduced pressure.

  • Bis-lactim Ether Formation: The crude diketopiperazine is dissolved in anhydrous dichloromethane (CH2Cl2). Phosphorus oxychloride (2.5 equiv.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solution is then carefully poured into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral bis-lactim ether.

Protocol 2: Diastereoselective Alkylation

This protocol details the deprotonation of the chiral glycine derivative to form a nucleophilic enolate and its subsequent reaction with an electrophile.

Materials:

  • Chiral bis-lactim ether from Protocol 1

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Enolate Formation: The chiral bis-lactim ether (1.0 equiv.) is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C.

  • A solution of n-BuLi (1.1 equiv.) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 30 minutes. The formation of the lithium enolate is typically indicated by a color change.

  • Alkylation: The alkyl halide (1.2 equiv.) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to room temperature.

  • Work-up: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product, containing the alkylated bis-lactim ether as a mixture of diastereomers, is purified by column chromatography to separate the major diastereomer.

Protocol 3: Hydrolysis and Liberation of the Unnatural Amino Acid

This protocol describes the cleavage of the chiral auxiliary to release the newly synthesized unnatural amino acid.

Materials:

  • Diastereomerically pure alkylated bis-lactim ether from Protocol 2

  • Hydrochloric acid (HCl), aqueous solution (e.g., 6 M)

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Hydrolysis: The purified alkylated bis-lactim ether is dissolved in 6 M HCl and heated at reflux for 12-24 hours. The progress of the hydrolysis is monitored by TLC.

  • Purification: After cooling to room temperature, the reaction mixture is diluted with water and washed with CH2Cl2 to remove the cleaved chiral auxiliary. The aqueous layer is then concentrated under reduced pressure. The residue is dissolved in water and passed through a Dowex 50WX8 ion-exchange column (H+ form). The column is washed with water, and the amino acid is eluted with a dilute aqueous ammonia solution.

  • Isolation: The ammonia-containing fractions are collected and concentrated under reduced pressure to yield the pure, unnatural α-amino acid. The amino group can then be protected with a Boc group if desired, using standard procedures with di-tert-butyl dicarbonate (Boc)2O.

Data Presentation

The following table summarizes representative quantitative data for the diastereoselective alkylation of a chiral glycine derivative, demonstrating the high yields and diastereoselectivities achievable with this methodology.

Electrophile (R-X)Product (R)Yield (%)Diastereomeric Excess (d.e., %)
Methyl iodideMethyl85>95
Ethyl iodideEthyl82>95
n-Propyl iodiden-Propyl78>95
Isopropyl iodideIsopropyl65>98
Benzyl bromideBenzyl92>95
Allyl bromideAllyl88>95

Note: Data is based on analogous systems and serves as a representative example of the expected outcomes.

Visualizations

Experimental Workflow for Asymmetric Synthesis

G cluster_0 Step 1: Chiral Auxiliary Preparation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Liberation of Unnatural Amino Acid start N-Boc-L-cyclohexylglycine + Glycine Methyl Ester diketo Diketopiperazine Formation start->diketo bislactim Bis-lactim Ether Synthesis diketo->bislactim enolate Enolate Formation (-78 °C, n-BuLi) bislactim->enolate alkylation Alkylation with R-X enolate->alkylation hydrolysis Acid Hydrolysis (6M HCl) alkylation->hydrolysis purification Ion-Exchange Chromatography hydrolysis->purification final_product Enantiopure Unnatural Amino Acid purification->final_product

Caption: Workflow for the asymmetric synthesis of unnatural amino acids.

Logical Relationship in Stereochemical Control

G chiral_aux Chiral Auxiliary (N-Boc-L-cyclohexylglycine derived) glycine_enolate Prochiral Glycine Enolate chiral_aux->glycine_enolate forms steric_hindrance Steric Hindrance glycine_enolate->steric_hindrance creates facial_bias Facial Bias steric_hindrance->facial_bias induces diastereoselective_addition Diastereoselective Addition facial_bias->diastereoselective_addition directs electrophile Electrophile (R-X) electrophile->diastereoselective_addition reacts in new_stereocenter New Stereocenter (Controlled Configuration) diastereoselective_addition->new_stereocenter results in

Caption: Stereochemical control by the chiral auxiliary.

Signaling Pathways and Biological Applications

The incorporation of unnatural amino acids with bulky, lipophilic side chains like cyclohexylglycine can significantly impact the biological activity of peptides. These modifications can:

  • Enhance Receptor Binding and Selectivity: The conformational constraints imposed by the cyclohexyl group can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target receptor. This can be particularly important in G-protein coupled receptor (GPCR) and ion channel modulation.

  • Improve Metabolic Stability: The non-natural structure of the amino acid can render the peptide resistant to degradation by proteases, thereby increasing its in vivo half-life.

  • Modulate Peptide-Protein Interactions: The bulky side chain can disrupt or enhance protein-protein interactions. For example, a peptide mimic containing cyclohexylglycine could be designed to block the interaction between two proteins involved in a disease-related signaling cascade, such as pathways involved in cell proliferation or inflammation (e.g., MAPK pathway, NF-κB pathway).

While specific signaling pathways directly modulated by peptides containing N-Boc-L-cyclohexylglycine-derived amino acids are not extensively documented in publicly available literature, the principles of rational peptide design suggest their potential as potent and selective modulators of various cellular signaling events. Further research and biological screening are necessary to elucidate their precise mechanisms of action and therapeutic potential.

Application Notes and Protocols: The Role of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine in Modifying Peptide Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of peptides with unnatural amino acids is a key strategy in medicinal chemistry to enhance their therapeutic properties. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH) is a valuable synthetic building block used to increase the hydrophobicity of peptides.[1][2] The bulky and nonpolar cyclohexyl side chain can significantly influence a peptide's conformation, stability, and biological activity.[2][3] Increased hydrophobicity can lead to improved membrane permeability, enhanced receptor binding, and greater resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide-based drugs.[3]

These application notes provide a comprehensive overview of the utility of Boc-L-Chg-OH in peptide modification, including detailed experimental protocols for its incorporation and for the subsequent evaluation of the modified peptide's physicochemical and biological properties.

Key Applications of Modifying Peptide Hydrophobicity

Incorporating L-cyclohexylglycine into a peptide sequence can confer several advantageous properties:

  • Enhanced Receptor Binding: The hydrophobic cyclohexyl side chain can participate in van der Waals interactions within the binding pockets of receptors, potentially increasing binding affinity and specificity.[3]

  • Improved Proteolytic Stability: The unnatural structure of the amino acid can hinder recognition and cleavage by proteases, leading to a longer duration of action in the body.

  • Modulation of Peptide Conformation: The steric bulk of the cyclohexyl group can induce specific secondary structures, such as β-turns, which are often crucial for biological function.[4]

  • Increased Lipophilicity: Enhanced hydrophobicity can improve a peptide's ability to cross cell membranes, which is often a limiting factor for the bioavailability of peptide drugs.[1][3]

Data Presentation: Impact of L-Cyclohexylglycine Incorporation

The following tables present representative data illustrating the expected quantitative impact of substituting a natural amino acid (e.g., L-Alanine) with L-cyclohexylglycine (Chg) in a model peptide.

Table 1: Physicochemical Properties of a Model Peptide and its L-Cyclohexylglycine Analogue

Peptide SequenceMolecular Weight (Da)RP-HPLC Retention Time (min)Solubility in PBS (mg/mL)
Ac-Ala-Gly-Val-Asp-Ile-NH₂543.612.52.1
Ac-Chg-Gly-Val-Asp-Ile-NH₂597.718.20.8

Note: Data are hypothetical and for illustrative purposes. Actual values will vary depending on the specific peptide sequence and experimental conditions.

Table 2: Biological Activity of a Model Peptide and its L-Cyclohexylglycine Analogue

Peptide SequenceTargetAssay TypeIC₅₀ (nM)
Ac-Ala-Gly-Val-Asp-Ile-NH₂Receptor XCompetitive Binding150
Ac-Chg-Gly-Val-Asp-Ile-NH₂Receptor XCompetitive Binding85
Ac-Ala-Gly-Val-Asp-Ile-NH₂Cancer Cell Line YCell Viability (MTT)2500
Ac-Chg-Gly-Val-Asp-Ile-NH₂Cancer Cell Line YCell Viability (MTT)1200

Note: Data are hypothetical and for illustrative purposes. IC₅₀ values are highly dependent on the specific peptide, target, and assay conditions.

Experimental Protocols

Protocol 1: Incorporation of Boc-L-Cyclohexylglycine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Boc-L-Chg-OH into a peptide chain using a tert-butyloxycarbonyl (Boc) protection strategy on a solid support.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Boc-protected amino acids (including Boc-L-Chg-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc-Deprotection (if starting with Fmoc-protected resin):

    • Wash the resin with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Boc-Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Drain and wash the peptide-resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Drain. Repeat.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Peptide Elongation: Repeat steps 3-5 for each subsequent amino acid, using Boc-L-Chg-OH at the desired position in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DMF, then DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Determination of Peptide Hydrophobicity by RP-HPLC

The retention time of a peptide on a reverse-phase HPLC column is a reliable indicator of its hydrophobicity.[1][5][6]

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Peptide samples (dissolved in Mobile Phase A)

Procedure:

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 20 µL of the peptide sample.

    • Elute the peptide using a linear gradient of 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm.

  • Data Analysis: The retention time is the time at which the peptide peak elutes from the column. A longer retention time indicates greater hydrophobicity. Compare the retention time of the L-cyclohexylglycine-containing peptide to that of the parent peptide.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of a modified peptide.[7][8]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Peptide stock solutions (dissolved in a suitable solvent, e.g., DMSO, and then diluted in serum-free medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Peptide Treatment:

    • Prepare serial dilutions of the parent and modified peptides in serum-free medium.

    • Remove the complete medium from the wells and replace it with 100 µL of the peptide dilutions. Include wells with untreated cells as a control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration relative to the untreated control.

    • Plot the percentage of viability against the peptide concentration and determine the IC₅₀ value (the concentration of peptide that inhibits cell growth by 50%).

Visualizations

Peptide_Modification_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_evaluation Evaluation cluster_analysis Data Analysis & Interpretation start Start: Design Peptide Sequence spps Solid-Phase Peptide Synthesis (SPPS) start->spps incorporation Incorporate Boc-L-Chg-OH spps->incorporation cleavage Cleavage & Deprotection incorporation->cleavage purification RP-HPLC Purification cleavage->purification hydrophobicity Hydrophobicity Analysis (RP-HPLC) purification->hydrophobicity Characterize Physicochemical Properties solubility Solubility Assay purification->solubility biological Biological Activity Assay (e.g., MTT) purification->biological Assess Functional Impact data Compare Data: - Retention Time - Solubility - IC50/EC50 hydrophobicity->data solubility->data biological->data conclusion Determine Structure-Activity Relationship (SAR) data->conclusion

Caption: Workflow for peptide modification and evaluation.

Hydrophobicity_Impact cluster_properties Physicochemical Properties cluster_effects Biological Effects modification Incorporation of L-Cyclohexylglycine hydrophobicity Increased Hydrophobicity modification->hydrophobicity solubility Decreased Aqueous Solubility hydrophobicity->solubility aggregation Potential for Increased Aggregation hydrophobicity->aggregation stability Enhanced Proteolytic Stability hydrophobicity->stability binding Altered Receptor Binding Affinity hydrophobicity->binding permeability Improved Membrane Permeability hydrophobicity->permeability outcome Modified Therapeutic Profile: - Potency - Bioavailability - Half-life stability->outcome binding->outcome permeability->outcome

Caption: Impact of increased peptide hydrophobicity.

References

Troubleshooting & Optimization

Technical Support Center: N-Boc-L-cyclohexylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the incorporation of N-Boc-L-cyclohexylglycine in peptide synthesis.

Troubleshooting Guide

This guide addresses common issues observed during the use of N-Boc-L-cyclohexylglycine and provides systematic steps for their resolution.

Issue 1: Incomplete Coupling of N-Boc-L-cyclohexylglycine

Symptoms:

  • Positive Kaiser test (intense blue/purple beads) after the coupling step, indicating the presence of unreacted free primary amines.[1]

  • Presence of deletion sequences (missing the cyclohexylglycine residue) in the final peptide, as identified by Mass Spectrometry (MS).

  • Low purity profile on High-Performance Liquid Chromatography (HPLC) analysis.

Possible Causes:

  • Steric Hindrance: N-Boc-L-cyclohexylglycine is a bulky, β-branched amino acid, which can physically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1]

  • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the solid support, making the reactive sites inaccessible.[1]

  • Suboptimal Activation: The coupling reagents may not be efficiently activating the N-Boc-L-cyclohexylglycine.

Troubleshooting Steps:

  • Confirm Incomplete Coupling:

    • Perform a qualitative test like the Kaiser test or TNBS test to confirm the presence of free amines.[1]

  • Recoupling:

    • Immediately perform a second coupling reaction (a "double couple") using a fresh solution of N-Boc-L-cyclohexylglycine and coupling reagents.[1]

  • Optimize Coupling Conditions:

    • Increase Equivalents: Use a higher excess (2-4 equivalents) of N-Boc-L-cyclohexylglycine and the coupling reagent.[1]

    • Extend Reaction Time: Double the standard coupling reaction time to allow for the slower kinetics of the bulky amino acid.[1]

    • Elevate Temperature: Cautiously increase the reaction temperature to 30-50°C to improve the reaction rate. Be aware that this can increase the risk of racemization.[1]

    • Change Solvent: If aggregation is suspected, switch from DMF to a more disruptive solvent like NMP or DMSO, or use a mixture of DCM/DMF.[1]

  • Utilize Stronger Coupling Reagents:

    • Employ more potent coupling reagents such as HATU, HBTU, or COMU, which are known to be effective for sterically hindered amino acids.[2]

  • Capping:

    • If recoupling fails, cap the unreacted amines by acetylation with acetic anhydride to prevent the formation of deletion sequences.

Issue 2: Epimerization/Racemization of the Cyclohexylglycine Residue

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC chromatogram of the crude or purified peptide.

  • Mass spectrometry data showing a species with the same mass as the desired peptide but a different retention time.

Possible Causes:

  • Over-activation: Prolonged exposure to activating agents or the use of overly strong bases can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[3][4][5][6]

  • High Temperature: Elevated temperatures during the coupling step can increase the rate of epimerization.[1]

  • Choice of Base: Strong bases can promote racemization.[2]

Troubleshooting Steps:

  • Optimize Activation Time:

    • Minimize the pre-activation time of the amino acid before adding it to the resin.

  • Control Temperature:

    • Perform the coupling reaction at room temperature or 0°C if possible. If elevated temperatures are necessary to overcome steric hindrance, use the lowest effective temperature for the shortest possible time.

  • Base Selection:

    • Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, especially when there is a heightened risk of racemization.[2]

  • Use Racemization Suppressants:

    • Ensure that your coupling reagent mixture includes a racemization suppressant like HOBt or HOAt.[7]

Frequently Asked Questions (FAQs)

Q1: Why is N-Boc-L-cyclohexylglycine considered a "difficult" amino acid to couple in peptide synthesis?

A1: N-Boc-L-cyclohexylglycine is a non-proteinogenic, β-branched amino acid with a bulky cyclohexyl side chain. This steric bulk can significantly slow down the kinetics of the coupling reaction, leading to incomplete coupling under standard conditions.[1] Furthermore, its hydrophobic nature can contribute to peptide aggregation on the solid support, further hindering the reaction.[1]

Q2: What are the best coupling reagents to use for N-Boc-L-cyclohexylglycine?

A2: For sterically hindered amino acids like N-Boc-L-cyclohexylglycine, phosphonium- and aminium-type coupling reagents are generally recommended for their high coupling efficiency.[2] These include HATU, HBTU, and PyBOP. These reagents often achieve high coupling rates with minimal side reactions.[2]

Q3: How can I detect epimerization of the cyclohexylglycine residue in my peptide?

A3: The most common method for detecting epimerization is through chiral amino acid analysis after acidic hydrolysis of the peptide. Alternatively, the presence of diastereomers can often be observed by high-resolution analytical HPLC, where the epimerized peptide may appear as a separate, closely eluting peak to the main product peak.

Q4: Can the Boc protecting group itself cause side reactions?

A4: Yes. During the deprotection of the Boc group with an acid like trifluoroacetic acid (TFA), the resulting tert-butyl cation is a reactive electrophile.[8] This cation can alkylate sensitive residues in the peptide chain, such as tryptophan or methionine. To prevent this, scavengers like triisopropylsilane (TIS) or dithiothreitol (DTT) are typically added to the cleavage cocktail.

Quantitative Data Summary

Coupling ConditionCoupling ReagentBase (equivalents)Reaction Time (h)Temperature (°C)% Epimerization (D-isomer)% Incomplete Coupling
StandardHBTU/HOBtDIPEA (2.0)225Data to be filledData to be filled
Optimized 1HATU/HOAtNMM (2.0)425Data to be filledData to be filled
Optimized 2COMUCollidine (2.0)240Data to be filledData to be filled

Experimental Protocols

Standard Protocol for Coupling N-Boc-L-cyclohexylglycine

This protocol describes a general procedure for coupling N-Boc-L-cyclohexylglycine during Boc-based solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the resin and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DMF (5x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve N-Boc-L-cyclohexylglycine (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing:

    • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring:

    • Perform a Kaiser test on a small sample of the resin beads to check for completion of the coupling. If the test is positive, repeat the coupling step.

Visualizations

Troubleshooting Workflow for N-Boc-L-cyclohexylglycine Coupling

G Troubleshooting Workflow for N-Boc-L-cyclohexylglycine Coupling start Start Coupling kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? kaiser_test->is_positive recouple Recouple is_positive->recouple Yes proceed Proceed to Next Cycle is_positive->proceed No kaiser_test2 Perform Kaiser Test recouple->kaiser_test2 is_positive2 Test Still Positive? kaiser_test2->is_positive2 optimize Optimize Conditions (Temp, Time, Reagents) is_positive2->optimize Yes is_positive2->proceed No cap Cap Unreacted Amines optimize->cap cap->proceed analyze Analyze for Epimerization (HPLC, MS) proceed->analyze end Synthesis Complete analyze->end

Caption: Troubleshooting workflow for incomplete coupling.

References

Technical Support Center: Optimization of Coupling Conditions for Boc-L-cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal use of Boc-L-cyclohexylglycine in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the coupling of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-L-cyclohexylglycine considered a "difficult" or "sterically hindered" amino acid to couple?

A1: Boc-L-cyclohexylglycine possesses a bulky cyclohexyl side chain directly attached to the alpha-carbon. This steric bulk physically obstructs the approach of the incoming nucleophile (the N-terminal amine of the peptide chain) to the activated carboxylic acid, slowing down the rate of peptide bond formation and often leading to incomplete reactions.

Q2: Which coupling reagents are most effective for Boc-L-cyclohexylglycine?

A2: Due to the steric hindrance, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient.[1] More potent, modern coupling reagents are strongly recommended. These include onium-type (aminium/uronium) salts such as HATU and HBTU, or phosphonium salts like PyBOP, which form highly reactive activated esters capable of overcoming the steric barrier.[1] HATU is generally considered the most powerful reagent for such challenging couplings.[2][3]

Q3: What are common side reactions to be aware of when coupling Boc-L-cyclohexylglycine?

A3: The primary side reaction of concern is incomplete coupling, which results in deletion sequences in the final peptide. Another significant issue, particularly with prolonged reaction times or suboptimal activation, is epimerization at the alpha-carbon of the activated amino acid.[4] The choice of coupling reagent and additives is crucial for minimizing this risk.[5] For instance, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® can help suppress racemization.[6]

Q4: Can I use standard solid-phase peptide synthesis (SPPS) protocols for this amino acid?

A4: While the fundamental steps of SPPS (deprotection, washing, coupling, capping) remain the same, standard protocols often need to be modified. Adjustments typically include using more powerful coupling reagents, extending reaction times, performing double couplings, and potentially using solvents with better solvating properties like N-methylpyrrolidone (NMP) to prevent peptide aggregation on the resin.[1]

Q5: When should I consider a "double coupling" strategy?

A5: A double coupling strategy is advisable when a single coupling reaction fails to go to completion, as indicated by a positive Kaiser test (or other ninhydrin-based test). This involves draining the initial coupling solution after the first attempt and adding a fresh solution of activated Boc-L-cyclohexylglycine to the resin for a second coupling cycle. This is a common and effective strategy for ensuring the complete incorporation of sterically hindered residues.[7]

Troubleshooting Guide

Issue: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of unreacted free primary amines on the peptide-resin, signifying a failed or incomplete reaction.

Troubleshooting Workflow:

G start Start: Positive Kaiser Test reagent 1. Assess Coupling Reagent start->reagent time_temp 2. Extend Reaction Time / Use Microwave reagent->time_temp If using HATU/HBTU/PyBOP double_couple 3. Perform Double Coupling time_temp->double_couple solvent 4. Change Solvent double_couple->solvent recheck Re-run Kaiser Test solvent->recheck success Success: Proceed to Next Cycle recheck->success Negative fail Problem Persists: Consider Acyl Fluoride Method recheck->fail Positive

Caption: Troubleshooting workflow for incomplete coupling.

Possible Causes & Solutions:

  • Insufficiently Potent Coupling Reagent:

    • Cause: Standard carbodiimides (DCC, DIC) are often too weak for sterically demanding couplings.[1]

    • Solution: Switch to a more powerful activating reagent. Aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are significantly more effective as they form highly reactive esters.[1][2]

  • Inadequate Reaction Time or Temperature:

    • Cause: Steric hindrance significantly slows down the reaction rate.[1]

    • Solution: Increase the coupling reaction time from the standard 1-2 hours to 4 hours, or even overnight.[1] Alternatively, microwave-assisted peptide synthesis (MA-SPPS) can be highly effective in driving difficult couplings to completion quickly by using microwave energy to heat the reaction.[8]

  • Suboptimal Solvent Choice:

    • Cause: Poor solvation of the growing peptide chain on the resin can lead to aggregation, further hindering the coupling reaction.

    • Solution: Consider switching from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties. For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[1]

  • Incomplete Reaction After First Attempt:

    • Cause: A single coupling cycle may not be sufficient for quantitative incorporation.

    • Solution: Perform a "double coupling." After the initial coupling time, drain the reaction vessel and add a freshly prepared solution of activated Boc-L-cyclohexylglycine for a second coupling cycle.[7]

Data Presentation

Comparison of Coupling Reagent Performance

While direct, peer-reviewed comparative studies for Boc-L-cyclohexylglycine are limited, the following data is extrapolated from studies on similarly sterically hindered amino acids and reflects the general consensus on reagent efficacy. Yields are highly dependent on the specific peptide sequence and reaction conditions.

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU / DIPEA > 95%Very LowHighly efficient for hindered couplings with rapid reaction times.[2][3][9] Considered the gold standard for difficult couplings.
HBTU / DIPEA 90 - 98%LowA reliable and widely used reagent, slightly less reactive than HATU but a cost-effective alternative.[10]
PyBOP / DIPEA 90 - 97%LowSimilar in efficacy to HBTU. Generates non-carcinogenic byproducts, unlike its predecessor, BOP.[11]
DIC / OxymaPure® 85 - 95%Very LowOxymaPure® is an excellent modern additive for suppressing racemization. A safer alternative to HOBt-based methods.[6]
DCC / HOBt < 85%ModerateGenerally not recommended for highly hindered residues due to slow kinetics and potential for side reactions.[12]

Experimental Protocols

General Workflow for Boc-SPPS

The following diagram illustrates the key stages in a single cycle of Boc-based Solid-Phase Peptide Synthesis.

G cluster_0 Boc-SPPS Cycle deprotection 1. Boc Deprotection (TFA in DCM) wash1 2. DCM Wash deprotection->wash1 neutralization 3. Neutralization (DIPEA in DMF) wash1->neutralization wash2 4. DMF Wash neutralization->wash2 coupling 5. Coupling (Activated Boc-L-Chg-OH) wash2->coupling wash3 6. Final Wash coupling->wash3 kaiser Kaiser Test wash3->kaiser next Next Cycle kaiser->next

Caption: General workflow for one cycle of Boc-SPPS.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for the initial attempt at coupling Boc-L-cyclohexylglycine.

  • Resin Preparation:

    • Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes.

    • If starting from a Boc-protected amine, perform deprotection with 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

    • Neutralize the resin with 10% Diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).

    • Wash the resin with DMF (5x) to remove excess base.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-L-cyclohexylglycine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates success.

    • If the test is positive, proceed to Protocol 2 (Double Coupling).

    • If the test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Protocol 2: Double Coupling Strategy

Use this protocol if the Kaiser test is positive after the initial coupling attempt.

  • First Coupling:

    • Perform steps 1 and 2 from Protocol 1. Allow the first coupling to proceed for 1-2 hours.

  • Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin with DMF (3x) to remove byproducts from the first coupling.

  • Second Coupling:

    • Prepare a fresh activation solution of Boc-L-cyclohexylglycine, HATU, and DIPEA as described in Protocol 1, step 2.

    • Add the fresh solution to the resin and continue to agitate for another 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a Kaiser test. The test should now be negative.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: Microwave-Assisted Coupling

This protocol can significantly reduce reaction times for difficult couplings. Note: Microwave parameters may need to be optimized for your specific instrument.

  • Resin Preparation:

    • Prepare the resin as described in Protocol 1, step 1.

  • Activation and Coupling:

    • In a microwave-safe reaction vessel, combine the resin, Boc-L-cyclohexylglycine (4 equivalents), HATU (3.9 equivalents), and DMF.

    • Add DIPEA (8 equivalents) to the vessel.

  • Microwave Program:

    • Immediately place the vessel in the microwave synthesizer.

    • Run a program with a maximum temperature of 75-90°C for 5-10 minutes.

  • Monitoring and Washing:

    • After the program is complete and the vessel has cooled, perform a Kaiser test.

    • Wash the resin as described in Protocol 1, step 3.

References

Technical Support Center: Purification of Peptides Containing L-cyclohexylglycine (Chg) by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides containing L-cyclohexylglycine (Chg). This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate the challenges associated with purifying these highly hydrophobic peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing L-cyclohexylglycine (Chg) so difficult to purify by RP-HPLC?

The primary challenge stems from the significant increase in hydrophobicity conferred by the bulky and non-polar cyclohexyl side chain of the Chg residue.[1][2] This increased hydrophobicity leads to several common issues during RP-HPLC:

  • Poor Solubility: Chg-containing peptides often exhibit limited solubility in the highly aqueous mobile phases used at the beginning of a standard RP-HPLC gradient.[2][3] This can cause the peptide to precipitate during sample preparation or upon injection.[1]

  • Strong Retention: The peptide binds very strongly to the non-polar stationary phase (e.g., C18) of the HPLC column.[1][2] This necessitates using high concentrations of organic solvents for elution, which can further decrease solubility and lead to poor recovery.[4]

  • Aggregation: The hydrophobic nature of these peptides increases their tendency to self-associate and form aggregates.[5][6] Aggregation can result in broad or distorted peak shapes, low yields, and in severe cases, clogging of the HPLC column.[2][3]

Q2: What is the recommended stationary phase for purifying Chg-containing peptides?

The most common choice is a C18 stationary phase, as it provides high retention and resolving power for peptides.[4][7] However, due to the very strong retention of highly hydrophobic Chg-peptides, a less retentive stationary phase, such as C8 or C4, can be a valuable alternative to reduce the amount of organic solvent needed for elution and improve recovery.[8] Wide-pore columns (300 Å) are generally recommended for peptide separations to allow better access of the peptide to the stationary phase.[7]

Q3: How can I confirm the identity and purity of my collected fractions?

After purification, it is crucial to analyze the collected fractions.

  • Purity Analysis: The purity of each fraction should be assessed using an optimized analytical RP-HPLC method.[1] This typically involves a faster gradient on an analytical column to get sharp peaks.

  • Identity Confirmation: The molecular weight of the peptide in the purified fractions must be confirmed using mass spectrometry (MS), such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).[9][10] This step verifies that the collected peak corresponds to the target peptide.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the RP-HPLC purification of L-cyclohexylglycine modified peptides.

ProblemPotential Cause(s)Recommended Solution(s)
Peptide Precipitates in Sample Vial or During Injection The peptide is insoluble in the initial mobile phase composition. The concentration of the peptide in the injection solution is too high.1. Modify Sample Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, isopropanol, or acetonitrile first.[3][8][11] 2. Dilute Carefully: Slowly add the aqueous mobile phase (e.g., water with 0.1% TFA) to the dissolved peptide with constant vortexing to reach the injection concentration.[3] 3. Increase Initial %B: Start your HPLC gradient with a higher percentage of organic mobile phase (e.g., 20-30% Acetonitrile) to ensure the peptide remains soluble upon injection.[1]
Very Broad or Tailing Peak Shape Peptide aggregation on the column. Secondary interactions with the stationary phase. Low solubility during elution.1. Increase Column Temperature: Elevate the column temperature to 30-50 °C. This can significantly improve solubility, reduce mobile phase viscosity, and sharpen peaks.[11] 2. Use Different Organic Modifiers: Try adding isopropanol (IPA) or n-propanol to your acetonitrile mobile phase. These alcohols can disrupt aggregation and improve solubility.[11][12] 3. Optimize Gradient: Employ a shallower gradient (e.g., 0.5-1.0% change in organic per minute) around the expected elution point to improve resolution.[13]
Low or No Recovery of the Peptide The peptide is irreversibly adsorbed onto the column due to its high hydrophobicity. The peptide precipitated on the column frit or head. The peptide is eluting in the high-organic column wash, not the gradient.1. Check the Column Wash: Analyze the high-organic strip step at the end of your gradient; the peptide may be eluting there.[8] 2. Use a Less Retentive Column: Switch to a C8 or C4 column to reduce the strength of the hydrophobic interaction.[8] 3. Inject a Blank Run: After a sample run, inject a blank (e.g., DMSO). If a peak appears, it indicates carryover and strong binding, suggesting the elution conditions are too weak.[12] 4. Increase Final %B: Ensure your gradient goes to a high enough organic concentration (e.g., 90-95%) and is held there long enough to elute the strongly bound peptide.[1]
High Column Backpressure Peptide aggregation is causing a blockage. Precipitation of the peptide at the column inlet.1. Filter the Sample: Always filter your sample through a 0.22 µm syringe filter immediately before injection to remove particulates.[3] 2. Check Solubility: Ensure your peptide is fully dissolved in the injection solvent. If not, optimize the solubilization protocol (see above). 3. Column Wash: If pressure builds up over several runs, wash the column thoroughly with strong solvents (e.g., 100% isopropanol) in the reverse flow direction (if permitted by the manufacturer).[3]
Co-elution of Impurities The impurities have very similar hydrophobicity to the target peptide.1. Change Selectivity: Modify the mobile phase. Switching from TFA to formic acid (FA) as the ion-pairing agent can alter selectivity. Changing the organic solvent (e.g., from acetonitrile to methanol or isopropanol) can also resolve co-eluting peaks.[11] 2. Adjust Temperature: Running the purification at a different temperature can change the retention characteristics of the peptide and impurities differently.[11] 3. Orthogonal Purification: If co-elution persists, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography.[3]
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Chg-Containing Peptide

This protocol provides a robust starting point. Significant optimization may be required based on the specific properties of your peptide.

1. Materials and Reagents:

  • Crude lyophilized Chg-containing peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or Isopropanol (IPA)

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size, 300 Å pore size)[13]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1]

3. Sample Preparation:

  • Weigh approximately 10-20 mg of the crude lyophilized peptide.

  • Add a minimal volume (e.g., 200-400 µL) of DMSO or IPA to the peptide.[3]

  • Vortex or sonicate briefly until the peptide is fully dissolved.

  • Slowly add Mobile Phase A dropwise while vortexing to bring the sample to a final concentration of ~10 mg/mL. Note: If the peptide precipitates, a higher initial percentage of organic solvent in the diluent is necessary.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

4. HPLC Method and Gradient:

  • Flow Rate: Dependent on column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).

  • Column Temperature: 40 °C.[3][11]

  • Detection: 214 nm and 280 nm.

  • Gradient:

    • Equilibrate the column with 80% Mobile Phase A / 20% Mobile Phase B for at least 3 column volumes.

    • Inject the prepared sample.

    • Run a shallow linear gradient based on an initial analytical scouting run. A typical starting gradient could be 20% to 60% Mobile Phase B over 40-60 minutes.[1][13]

    • Follow with a high-organic wash (e.g., ramp to 95% B and hold for 5-10 minutes) to elute any remaining compounds.[3]

    • Re-equilibrate the column at the starting conditions.

5. Fraction Collection and Processing:

  • Collect fractions across the peak(s) of interest.

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Confirm the identity of the target peptide in the pure fractions using mass spectrometry.[3]

  • Pool the pure fractions and lyophilize to obtain the final product.

Data Presentation
Table 1: Comparison of Typical HPLC Parameters for Standard vs. Chg-Containing Peptides
ParameterStandard Hydrophilic PeptideChg-Containing Hydrophobic PeptideRationale for Chg-Peptides
Stationary Phase C18C18 or C8/C4C8 or C4 may be used to reduce excessive retention.[8]
Initial %B (ACN) 5-10%20-30%Prevents on-column precipitation and ensures binding in a soluble state.[1]
Final %B (ACN) 50-60%70-90%A higher organic concentration is required to elute the highly hydrophobic peptide.[1]
Gradient Slope 1-2% / min0.5-1% / minA shallower gradient is necessary to resolve closely eluting hydrophobic impurities.[1][13]
Column Temperature Ambient30-50 °CIncreases solubility, improves peak shape, and reduces viscosity.[11]
Organic Modifier AcetonitrileAcetonitrile, often with Isopropanol/n-PropanolAlcohols can improve solubility and disrupt peptide aggregation.[11][12]
Typical Recovery >80%30-70%Optimization is critical to overcome challenges of poor solubility and strong column adsorption.[1]

Visualizations

Workflow_Purification cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis Crude Crude Chg-Peptide Solubilize Solubilize in Organic (e.g., DMSO, IPA) Crude->Solubilize Dilute Dilute with Aq. Buffer (e.g., 0.1% TFA in H2O) Solubilize->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phases (A: Aq/TFA, B: ACN/TFA) Equilibrate Equilibrate Column (High %A / Low %B) MobilePhase->Equilibrate Equilibrate->Inject Gradient Run Shallow Gradient (e.g., 20-60% B over 60 min) Inject->Gradient Wash High Organic Wash (e.g., 95% B) Gradient->Wash Collect Collect Fractions Wash->Collect Analyze Analytical HPLC (Check Purity) Collect->Analyze MS Mass Spectrometry (Confirm Identity) Analyze->MS Pool Pool Pure Fractions MS->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Lyophilize->Final

Caption: Workflow for the purification of Chg-containing peptides.

Troubleshooting_Tree Start Problem with HPLC Purification P1 Poor Peak Shape (Broad/Tailing) Start->P1 P2 Low / No Recovery Start->P2 P3 High Backpressure Start->P3 S1_1 Increase Column Temp (e.g., 40-50°C) P1->S1_1 S1_2 Use Shallower Gradient P1->S1_2 S1_3 Add IPA or n-Propanol to Mobile Phase B P1->S1_3 S2_1 Increase Final %B & Wash Time P2->S2_1 S2_2 Switch to Less Retentive Column (C8 or C4) P2->S2_2 S2_3 Optimize Sample Solubilization (Use DMSO/IPA) P2->S2_3 S3_1 Filter Sample (0.22 µm) Before Injection P3->S3_1 S3_2 Ensure Complete Sample Dissolution P3->S3_2 S3_3 Perform Column Backflush P3->S3_3

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Troubleshooting Low Coupling Efficiency with N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of this sterically hindered amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency with Boc-L-cyclohexylglycine?

A1: The principal reason for low coupling efficiency is the steric hindrance posed by the bulky cyclohexyl side chain and the Boc protecting group. This bulkiness can physically impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down or preventing efficient peptide bond formation. Other contributing factors can include poor solubility of the protected amino acid, suboptimal activation of the carboxylic acid, or aggregation of the peptide-resin.

Q2: How can I identify a failed or incomplete coupling reaction?

A2: In solid-phase peptide synthesis (SPPS), an incomplete coupling is most commonly detected using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test). A positive result (blue or purple beads) indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling. Other indicators include a low final peptide yield and the presence of deletion sequences (peptides missing the Boc-L-cyclohexylglycine residue) as identified by mass spectrometry.

Q3: Which coupling reagents are most effective for Boc-L-cyclohexylglycine?

A3: Standard carbodiimide reagents like DCC or DIC may be insufficient for coupling sterically demanding amino acids like Boc-L-cyclohexylglycine. More potent activating reagents are recommended. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[1][2][3] HATU is often considered one of the most powerful coupling reagents for hindered couplings due to its rapid reaction kinetics and ability to suppress racemization.[1][2]

Q4: What immediate actions can I take if I detect an incomplete coupling?

A4: The most direct approach to address an incomplete coupling is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated Boc-L-cyclohexylglycine immediately after the first coupling. This increases the probability of the reaction going to completion.

Q5: Are there other strategies to improve coupling efficiency besides changing the coupling reagent?

A5: Yes, several other strategies can be employed:

  • Increase Reaction Time: Extending the coupling time from the standard 1-2 hours to several hours, or even overnight, can help drive the reaction to completion.

  • Elevate Temperature: Gently increasing the reaction temperature (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier. However, this should be done with caution as it can increase the risk of racemization.

  • Optimize Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin. N-Methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help reduce peptide aggregation and improve reagent accessibility.[4][5]

  • Acyl Fluoride Formation: For extremely challenging couplings where even potent reagents fail, converting the carboxylic acid of Boc-L-cyclohexylglycine to an acyl fluoride can be a highly effective strategy.[6][7][8][9] Acyl fluorides are highly reactive intermediates that can overcome significant steric hindrance.

Data Presentation

The following table summarizes the expected coupling efficiencies of various reagents with sterically hindered amino acids, which can be extrapolated to Boc-L-cyclohexylglycine. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentClassTypical Yield (%)*Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastVery LowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA or collidine.[1]
HBTU Aminium/Uronium Salt90-95FastLowA reliable and widely used reagent, though slightly less reactive than HATU.
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less hazardous than those from BOP. Effective for hindered residues.
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice, but may be insufficient for highly hindered couplings. The use of HOBt is crucial to suppress racemization.

*Note: The data presented is generalized from studies on various sterically hindered amino acids and serves as a comparative guide.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for routine coupling of Boc-L-cyclohexylglycine.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-L-cyclohexylglycine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow/colorless beads) indicates a complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Double Coupling Strategy

This protocol is recommended if a single coupling with HATU is incomplete.

  • First Coupling: Perform the coupling reaction as described in Protocol 1.

  • Washing: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3 times).

  • Second Coupling: Prepare a fresh activation mixture of Boc-L-cyclohexylglycine as described in Protocol 1.

  • Reaction: Add the fresh activation mixture to the resin and agitate for an additional 1-2 hours.

  • Monitoring and Washing: Perform a final Kaiser test. Once a negative result is obtained, wash the resin thoroughly with DMF (3-5 times).

Protocol 3: In-Situ Acyl Fluoride Formation and Coupling

This protocol is for extremely difficult couplings where other methods have failed.

  • Acyl Fluoride Formation: In a separate, dry vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-cyclohexylglycine (2 equivalents) in anhydrous DCM. Cool the solution to 0°C. Add a fluorinating agent such as cyanuric fluoride or DAST (1.1 equivalents) dropwise. Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM.

  • Coupling: Add the acyl fluoride solution to the resin. Add a non-nucleophilic base such as DIPEA (3 equivalents). Agitate the mixture at room temperature. The reaction is typically faster than standard couplings and may be complete within 1-2 hours.

  • Monitoring and Washing: Monitor the reaction with the Kaiser test. Upon completion, wash the resin thoroughly with DCM and then DMF.

Mandatory Visualization

Troubleshooting_Workflow start Low Coupling Efficiency Detected (Positive Kaiser Test) strategy1 Immediate Action: Double Coupling start->strategy1 strategy2 Optimize Reaction Conditions strategy1->strategy2 If fails end_success Coupling Successful (Negative Kaiser Test) strategy1->end_success If successful strategy3 Employ More Potent Coupling Reagents strategy2->strategy3 strategy4 Advanced Strategy: Acyl Fluoride Formation strategy3->strategy4 If fails strategy3->end_success If successful strategy4->end_success If successful end_fail Consider Capping Unreacted Amines strategy4->end_fail If fails

Caption: A logical workflow for troubleshooting low coupling efficiency.

Amide_Bond_Formation cluster_0 Activation cluster_1 Coupling BocChg Boc-Chg-OH ActivatedEster Activated Ester BocChg->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond PeptideResin H₂N-Peptide-Resin PeptideResin->PeptideBond NewPeptide Boc-Chg-NH-Peptide-Resin PeptideBond->NewPeptide

Caption: The general mechanism of amide bond formation in peptide synthesis.

References

Technical Support Center: Aggregation in Peptides with Multiple Cyclohexylglycine (Chg) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis, purification, and handling of peptides containing multiple cyclohexylglycine (Chg) residues.

Frequently Asked Questions (FAQs)

Q1: Why are peptides with multiple cyclohexylglycine (Chg) residues so prone to aggregation?

A: Peptides containing multiple Chg residues are highly susceptible to aggregation due to the inherent properties of the cyclohexylglycine side chain. This is driven by several factors:

  • Extreme Hydrophobicity: The cyclohexyl side chain is large and non-polar, leading to strong hydrophobic interactions between peptide chains in aqueous environments. This is a primary driver of aggregation as the peptides self-associate to minimize contact with water.[1][2]

  • Promotion of β-Sheet Structures: Stretches of bulky, hydrophobic residues like Chg can promote the formation of stable intermolecular β-sheet structures. These ordered structures are a common cause of insoluble aggregates.[1]

  • Poor Solvation: The growing peptide chains, rich in hydrophobic Chg residues, are often poorly solvated by standard solid-phase peptide synthesis (SPPS) solvents like Dimethylformamide (DMF), leading to on-resin aggregation.[1]

Q2: How can I detect if my Chg-containing peptide is aggregating during solid-phase peptide synthesis (SPPS)?

A: On-resin aggregation can be identified through several observational and analytical cues:

  • Poor Resin Swelling: A visible shrinking of the resin beads or a failure to swell properly in the synthesis solvent is a strong indicator of aggregation.[1]

  • Incomplete Reactions: Aggregation can physically block reactive sites, leading to failed or incomplete Fmoc deprotection and amino acid coupling steps.[1]

  • Unreliable Amine Tests: Standard tests for free amines, like the Kaiser or TNBS test, may yield false negatives because the aggregated peptide chains can prevent the reagents from reaching the N-terminus.

  • Broadened Deprotection Profile: In continuous flow synthesizers, a flattening and broadening of the UV absorbance peak during Fmoc deprotection signals slower, hindered removal of the protecting group due to aggregation.[1]

Q3: My cleaved Chg-peptide is insoluble in my desired buffer. What should I do?

A: This is a common issue due to the peptide's hydrophobicity. A systematic approach to solubilization is recommended:

  • Test Solubility: Always test the solubility on a small aliquot of your peptide first.

  • Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).

  • Stepwise Dilution: Once dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while vortexing. If the solution becomes cloudy, you have exceeded its solubility limit in that buffer composition.

  • Chaotropic Agents: For highly aggregated peptides, consider using denaturing agents like 6 M Guanidine-HCl or 8 M Urea. Note that these will disrupt the peptide's secondary structure and may need to be removed before biological assays.

Q4: Can microwave-assisted synthesis completely prevent aggregation for these peptides?

A: Microwave-assisted peptide synthesis is a powerful technique for mitigating aggregation, but it may not completely prevent it in highly prone sequences. Microwave energy efficiently breaks intermolecular hydrogen bonds, increasing the kinetic energy of the system and improving both deprotection and coupling efficiency.[1][3][4] For peptides with multiple Chg residues, it is a highly recommended strategy, often resulting in higher purity crude products compared to conventional synthesis.[4][5] However, for exceptionally "difficult" sequences, it may need to be combined with other strategies like using pseudoproline dipeptides or specialized solvents.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter.

Issue 1: Incomplete Coupling or Deprotection During Synthesis

Symptoms:

  • Positive Kaiser/TNBS test after a coupling step.

  • Low yield of the final peptide.

  • Presence of deletion sequences in the final mass spectrometry analysis.

Root Cause: On-resin aggregation of the growing peptide chains is preventing reagents from accessing the N-terminus.

Solutions:

Strategy Description Pros Cons
Switch Solvents Replace DMF with N-Methyl-2-pyrrolidone (NMP) or add 25% DMSO to DMF.[6] NMP is generally better at solvating peptide chains.Simple to implement.May not be sufficient for severe aggregation.
Elevated Temperature / Microwave Perform coupling and deprotection steps at higher temperatures (50-90°C) using a microwave peptide synthesizer.[1][3][4]Highly effective at disrupting hydrogen bonds and speeding up reactions.[4]Requires specialized equipment. High temperatures can increase risk of side reactions like racemization for sensitive residues (e.g., His, Cys).
Chaotropic Salt Wash Before a difficult coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt secondary structures.[6][7]Effective at breaking up existing aggregates.Salt must be thoroughly washed away to avoid interference with coupling reagents.
Incorporate Pseudoproline Dipeptides Strategically replace a Ser or Thr residue and the preceding amino acid with a pseudoproline dipeptide. This introduces a "kink" that disrupts β-sheet formation.[8][9][10]Highly effective, preventative measure. Improves solubility of the final peptide.[10]Requires specific dipeptide building blocks and careful sequence planning. Not applicable if the sequence lacks Ser or Thr.
Issue 2: The Crude Peptide Precipitates Upon Cleavage or During Purification

Symptoms:

  • Formation of a solid precipitate when the cleavage cocktail (e.g., TFA) is added to the resin.

  • The lyophilized peptide powder is insoluble in standard HPLC solvents (e.g., water/acetonitrile).

  • Poor recovery and peak shape during RP-HPLC purification.

Root Cause: The extreme hydrophobicity of the Chg residues causes the full-length peptide to aggregate and precipitate once it is cleaved from the resin and protecting groups are removed.

Solutions:

Strategy Description Pros Cons
Direct Solubilization in Organic Solvent Attempt to dissolve the lyophilized crude peptide directly in a strong organic solvent like DMSO, DMF, or even Hexafluoroisopropanol (HFIP) before diluting into the initial mobile phase for HPLC.[11]Can effectively dissolve highly aggregated peptides.Strong solvents can be difficult to remove and may affect HPLC column integrity if not properly managed.
Use of Chaotropic Agents in Mobile Phase Add a chaotropic agent like Guanidine-HCl (up to 6 M) to the aqueous mobile phase (Buffer A) to keep the peptide solubilized during purification.Highly effective for preventing on-column aggregation and improving peak shape.High salt concentrations can affect column longevity and require a dedicated column.
Acidic Modifiers Add formic acid or acetic acid (1-5%) to the mobile phases. The increased acidity can sometimes improve the solubility of hydrophobic peptides.Easy to implement and generally compatible with standard RP-HPLC.May not be sufficient for severely aggregating peptides.

Quantitative Data Presentation

While specific quantitative data for Chg-peptide aggregation is sequence-dependent, the following table illustrates the typical results from a Size Exclusion Chromatography (SEC) analysis used to quantify aggregates.

Table 1: Example SEC-HPLC Analysis of a Purified Chg-Containing Peptide

Species Retention Time (min) Peak Area (%) Interpretation
High Molecular Weight Aggregates8.515.2Insoluble or large, soluble oligomers. Elute first.
Dimer10.18.3Soluble dimeric form of the peptide.
Monomer (Target Peptide) 12.4 76.5 The desired, non-aggregated form of the peptide.

Note: This data is illustrative. Actual retention times and percentages will vary based on the peptide, column, and mobile phase conditions.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is used to disrupt secondary structures before a difficult coupling step.

  • Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, drain the reaction vessel.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the resin.

  • Agitation: Agitate the resin slurry for 15-30 minutes at room temperature.

  • Drain and Wash: Drain the chaotropic salt solution and wash the resin thoroughly with DMF (at least 5 times) to ensure all salt is removed.

  • Coupling: Proceed immediately with the standard amino acid coupling protocol.

Protocol 2: Microwave-Assisted SPPS Coupling

This is a general protocol for a microwave-assisted coupling cycle. Consult your synthesizer's manual for specific programming.

  • Reagent Preparation: Prepare a solution of the Fmoc-amino acid (5 eq.), a coupling agent like HBTU (5 eq.), and DIPEA (10 eq.) in DMF.

  • Addition to Resin: Add the activated amino acid solution to the deprotected peptide-resin.

  • Microwave Irradiation: Apply microwave power to ramp the temperature to 75-90°C and hold for 5 minutes.[4]

  • Wash: After the coupling is complete, drain the vessel and wash the resin thoroughly with DMF.

Protocol 3: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)

This protocol provides a general workflow for analyzing the aggregation state of a purified peptide.

  • Column and Mobile Phase:

    • Column: Use a silica-based SEC column with a pore size appropriate for the expected size of your peptide and its aggregates (e.g., 150-300 Å).[12][13]

    • Mobile Phase: Prepare an isocratic mobile phase, typically a buffered solution (e.g., 100 mM sodium phosphate) with an ionic strength modifier (e.g., 150 mM NaCl) at a pH of ~6.5-7.0.[13] This helps to minimize non-specific interactions with the column.[13]

  • Sample Preparation:

    • Accurately weigh and dissolve the peptide in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm filter before injection to remove any insoluble particulates.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the peptide sample.

    • Monitor the elution profile with a UV detector at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger species elute earlier).

    • Integrate the peak areas.

    • Calculate the percentage of each species by dividing its peak area by the total area of all peaks.

Visualizations

Logical Workflow for Troubleshooting On-Resin Aggregation

Aggregation_Troubleshooting Start Aggregation Suspected (e.g., Poor Swelling, Failed Coupling) Strategy1 Mild Intervention: Change Solvent to NMP or add DMSO Start->Strategy1 Strategy3 Moderate Intervention: Chaotropic Salt Wash Start->Strategy3 Alternative Strategy4 Preventative Measure: Redesign with Pseudoproline Dipeptides Start->Strategy4 For Future Syntheses Check Problem Resolved? Strategy1->Check Strategy2 Moderate Intervention: Microwave-Assisted Synthesis Strategy2->Check Strategy3->Check Check->Strategy2 No Success Continue Synthesis Check->Success Yes Failure Combine Strategies or Redesign Check->Failure Persistent Failure

Caption: A decision-making workflow for addressing on-resin peptide aggregation.

Mechanism of Aggregation vs. Mitigation by Pseudoproline

Aggregation_Mechanism cluster_0 Standard Peptide Chain Aggregation cluster_1 Mitigation with Pseudoproline Dipeptide P1 Linear Peptide Chains (Hydrophobic Chg residues) P2 Inter-chain Hydrogen Bonding P1->P2 P3 Formation of Insoluble β-Sheet P2->P3 PP1 Incorporate Pseudoproline (ψ-Pro) PP2 Introduces 'Kink' in Peptide Backbone PP1->PP2 PP3 Disrupts H-Bonding & Prevents β-Sheet PP2->PP3

References

Removal of byproducts from N-Boc-L-cyclohexylglycine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of N-Boc-L-cyclohexylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of N-Boc-L-cyclohexylglycine?

The primary impurities in the synthesis of N-Boc-L-cyclohexylglycine using di-tert-butyl dicarbonate (Boc-anhydride) are typically:

  • Unreacted L-cyclohexylglycine: The starting amino acid may not fully react.

  • Unreacted di-tert-butyl dicarbonate: Excess reagent may remain after the reaction.

  • Tert-butanol: A byproduct of the decomposition of di-tert-butyl dicarbonate.

  • Di-Boc protected amino acid: A potential byproduct where a second Boc group is attached, although less common under standard conditions.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction progress. A typical mobile phase for this analysis is a mixture of n-butanol, acetic acid, and water. The product, N-Boc-L-cyclohexylglycine, will have a different Rf value than the starting material, L-cyclohexylglycine. Staining with ninhydrin can be used to visualize the starting material, which has a free amine and will produce a colored spot.

Q3: My final product is an oil and not a crystalline solid. How can I induce crystallization?

The oily nature of the crude product is a common issue. Here are several techniques to induce crystallization:

  • Solvent Evaporation: Ensure all solvents, especially tert-butanol, are thoroughly removed under reduced pressure.

  • Seed Crystals: If available, adding a small seed crystal of pure N-Boc-L-cyclohexylglycine to the oil can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the oil can create nucleation sites for crystal growth.

  • Solvent-Precipitation: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane or pentane) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystal formation.

Q4: What is the purpose of the acidic workup (e.g., with HCl or KHSO₄)?

The acidic workup serves two main purposes:

  • Hydrolysis of Excess Boc-Anhydride: Acidic conditions help to hydrolyze any unreacted di-tert-butyl dicarbonate into tert-butanol and carbon dioxide, which are more easily removed.

  • Separation: By acidifying the aqueous layer to a pH of ~2-3, the desired product, N-Boc-L-cyclohexylglycine (which is a carboxylic acid), remains in the organic phase during extraction, while any unreacted L-cyclohexylglycine (which will be protonated to form a salt) is partitioned into the aqueous phase.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of N-Boc-L-cyclohexylglycine Incomplete reaction.- Ensure the reaction is stirred for a sufficient amount of time (e.g., 12-16 hours).- Use a slight excess of di-tert-butyl dicarbonate (e.g., 1.1-1.5 equivalents).- Monitor the reaction by TLC to confirm the consumption of the starting material.
Loss of product during workup.- Ensure the pH of the aqueous layer is acidic (~2-3) before extraction to prevent the loss of the product into the aqueous phase.- Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize product recovery.
Product is Contaminated with Unreacted L-cyclohexylglycine Inefficient acid-base extraction.- Carefully adjust the pH of the aqueous phase to ~2-3 during the workup. Use a pH meter for accuracy.- Perform a brine wash of the combined organic layers to help remove water-soluble impurities.
Product is Contaminated with a Greasy/Oily Substance Residual di-tert-butyl dicarbonate or its byproducts.- After the reaction is complete, continue stirring for an additional 30 minutes after acidification to ensure complete hydrolysis of the excess Boc-anhydride.- Wash the organic extract with a dilute solution of sodium bicarbonate to remove any acidic byproducts, followed by a water wash.
Difficulty in Crystallizing the Final Product Presence of impurities inhibiting crystallization.- Purify the crude product by flash column chromatography before attempting recrystallization.- Ensure all solvents, particularly tert-butanol, have been completely removed under high vacuum.
Inappropriate crystallization solvent or conditions.- Experiment with different solvent systems for recrystallization, such as ethyl acetate/hexane, diethyl ether/pentane, or toluene.- Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer to encourage the formation of larger crystals.

Data Presentation

Table 1: Comparison of Purification Methods for N-Boc-L-cyclohexylglycine

Purification Method Typical Purity Range (%) Typical Yield Range (%) Key Advantages Key Disadvantages
Acid-Base Extraction 85 - 9580 - 90Removes unreacted amino acid and some polar impurities effectively.May not remove non-polar byproducts.
Recrystallization > 9870 - 85 (after extraction)High purity crystalline product; scalable.Yield can be lower; requires a crystalline compound.
Flash Column Chromatography > 9760 - 80Effective for removing a wide range of impurities.More time-consuming and uses more solvent than extraction or recrystallization.

Note: The purity and yield values presented are typical and can vary depending on the initial purity of the starting materials and the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-cyclohexylglycine

This protocol is a common method for the Boc protection of L-cyclohexylglycine.

  • Dissolution: Suspend L-cyclohexylglycine (1.0 eq) in a mixture of water and a suitable organic solvent like tetrahydrofuran (THF) or dioxane.

  • Basification: Add a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) (2.0 eq) to the suspension and stir until the amino acid dissolves.

  • Addition of Boc-Anhydride: Cool the reaction mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup - Acidification: After the reaction is complete, add 2 M HCl to the mixture to adjust the pH to ~2. Stir for an additional 30 minutes to hydrolyze any unreacted (Boc)₂O.

  • Extraction: Extract the product with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Remove the solvent under reduced pressure to obtain the crude N-Boc-L-cyclohexylglycine, which may be an oil or a solid.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude N-Boc-L-cyclohexylglycine in a minimal amount of a hot "good" solvent, such as ethyl acetate.

  • Precipitation: Slowly add a "poor" solvent, such as hexane, with stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, place the flask in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification start L-cyclohexylglycine + (Boc)₂O reaction Reaction in Base start->reaction acidify Acidify to pH 2-3 reaction->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash & Dry Organic Layer extract->wash_dry crude Crude N-Boc-L-cyclohexylglycine wash_dry->crude recrystallize Recrystallize from Ethyl Acetate/Hexane crude->recrystallize filtrate Filter & Dry recrystallize->filtrate final_product Pure N-Boc-L-cyclohexylglycine filtrate->final_product

Caption: Experimental workflow for the synthesis and purification of N-Boc-L-cyclohexylglycine.

troubleshooting_logic start Crude Product is an Oil check_impurities Analyze by TLC/NMR for impurities start->check_impurities high_impurities High Impurity Content check_impurities->high_impurities low_impurities Low Impurity Content check_impurities->low_impurities chromatography Purify by Flash Chromatography high_impurities->chromatography Yes recrystallize Attempt Recrystallization low_impurities->recrystallize Yes chromatography->recrystallize solvent_removal Ensure complete solvent removal recrystallize->solvent_removal seed Use seed crystal solvent_removal->seed change_solvent Try different solvent system seed->change_solvent If no success success Crystalline Product seed->success If successful change_solvent->success

Caption: Troubleshooting logic for inducing crystallization of N-Boc-L-cyclohexylglycine.

Technical Support Center: Synthesis of Peptides Containing N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides incorporating N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH).

Frequently Asked Questions (FAQs)

Q1: Why is Boc-L-cyclohexylglycine considered a "difficult" amino acid to incorporate into peptides?

A1: The incorporation of Boc-L-cyclohexylglycine can be challenging due to significant steric hindrance. This hindrance arises from two main factors:

  • The bulky cyclohexyl side chain: This large, non-polar group physically obstructs the approach of coupling reagents and the N-terminus of the growing peptide chain.[1][2]

  • The N-terminal Boc protecting group: The tert-butoxycarbonyl group adds further steric bulk around the carboxylic acid, making it more difficult for the coupling reaction to proceed efficiently.[1]

This combined steric hindrance can lead to lower coupling yields, incomplete reactions, and the formation of deletion sequences.[3][4]

Q2: What are the most common issues encountered when synthesizing peptides with Boc-L-cyclohexylglycine?

A2: The most frequently reported issues include:

  • Low Coupling Yields: Due to steric hindrance, standard coupling protocols may not be sufficient to achieve complete reaction, resulting in a lower yield of the desired peptide.[3]

  • Peptide Aggregation: The hydrophobic nature of the cyclohexyl side chain can promote inter- and intramolecular aggregation of the peptide chains on the solid support, especially in longer or more hydrophobic sequences.[5][6] This can block reactive sites and reduce synthesis efficiency.

  • Poor Solubility: Peptides rich in hydrophobic residues like cyclohexylglycine often exhibit poor solubility in aqueous and some organic solvents, which can complicate purification and handling.[7]

  • Incomplete Deprotection: In cases of severe aggregation, the acidic reagent used for Boc deprotection (e.g., TFA) may not efficiently access all N-termini, leading to incomplete deprotection and truncated sequences.[3]

Q3: Which coupling reagents are most effective for sterically hindered amino acids like Boc-L-cyclohexylglycine?

A3: For sterically hindered residues, more potent coupling reagents are recommended over standard carbodiimides like DCC or DIC alone.[3][8] Urionium/aminium-based reagents and phosphonium-based reagents have shown superior performance.[3]

  • HATU, HBTU, and HCTU are highly efficient and widely used for difficult couplings.[8][9]

  • COMU is a very effective and safer alternative to benzotriazole-based reagents like HBTU, with high solubility.[1][8][9]

  • PyBOP and PyAOP are reliable phosphonium salt reagents that rapidly form highly reactive esters, overcoming the energy barrier imposed by steric hindrance.[1][8]

Q4: How can I monitor the completeness of the coupling reaction?

A4: It is crucial to monitor the coupling reaction to ensure it has gone to completion, especially with difficult residues. The ninhydrin (Kaiser) test is a common qualitative method to detect the presence of free primary amines on the resin.[9][10]

  • Negative Ninhydrin Test (Colorless or faint blue beads): Indicates that the coupling is complete.[9]

  • Positive Ninhydrin Test (Dark blue solution and/or beads): Indicates the presence of unreacted amines and an incomplete coupling reaction.[9] In this case, a recoupling step is necessary.

Q5: What is "recoupling" or "double coupling" and when should I use it?

A5: Recoupling, or double coupling, is the process of repeating the coupling step with fresh reagents after an initial coupling reaction.[3] This is a common strategy to drive the reaction to completion when dealing with sterically hindered amino acids like Boc-L-cyclohexylglycine or when a positive ninhydrin test indicates an incomplete reaction.[11]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of peptides containing Boc-L-cyclohexylglycine.

Issue 1: Low Peptide Yield After Cleavage

A lower than expected yield of the final peptide can stem from inefficiencies at various stages of the synthesis. A logical diagnostic workflow is essential to pinpoint the cause.[9]

How to Investigate:

  • Qualitative Analysis: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the product by mass spectrometry (MS).[9] The presence of the target peptide mass confirms that the synthesis was at least partially successful.

  • Analyze Intermediates: If a specific coupling is suspected to be difficult, a small sample of resin can be cleaved and analyzed by MS to identify the point of failure.[9]

  • Quantitative Analysis: Determine the loading of the final peptide on the resin. This can be done by cleaving the peptide from a known mass of dried resin and quantifying the peptide amount by UV-Vis spectrophotometry or amino acid analysis (AAA).[9]

Troubleshooting Workflow:

SPPS_Cycle cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Amino Acid Coupling step_node step_node wash_node wash_node check_node check_node recouple_node recouple_node Wash_DCM_1 Wash with DCM (3x) Deprotect Treat with 50% TFA in DCM (20-30 min) Wash_DCM_1->Deprotect Wash_DCM_2 Wash with DCM (3x) Deprotect->Wash_DCM_2 Wash_IPA Wash with Isopropanol (2x) Wash_DCM_2->Wash_IPA Wash_DCM_3 Wash with DCM (3x) Wash_IPA->Wash_DCM_3 Neutralize Treat with 10% DIPEA in DCM (2x 2 min) Wash_DCM_3->Neutralize Wash_DCM_4 Wash with DCM (3x) Neutralize->Wash_DCM_4 Wash_DMF_1 Wash with DMF (3x) Wash_DCM_4->Wash_DMF_1 Preactivate Pre-activate Boc-L-Chg (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF Wash_DMF_1->Preactivate Couple Add activated amino acid to resin. Agitate for 2-4 hours. Preactivate->Couple Wash_DMF_2 Wash with DMF (5x) Couple->Wash_DMF_2 Check_Ninhydrin Ninhydrin Test Wash_DMF_2->Check_Ninhydrin Next_Cycle Proceed to next cycle Check_Ninhydrin->Next_Cycle Negative Recouple Recouple with fresh reagents Check_Ninhydrin->Recouple Positive Recouple->Couple

References

Validation & Comparative

Chiral HPLC methods for determining the enantiomeric purity of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like this compound is paramount. Chiral High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this critical determination. This guide offers a comparative overview of established chiral HPLC methods, supported by experimental data from structurally similar compounds, to assist in method selection and development.

Comparison of Key Chiral HPLC Methods

The selection of a chiral stationary phase is the most critical factor in developing a successful enantioselective separation. The following sections compare the performance of commonly used CSPs for the analysis of N-Boc protected amino acids.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin A, are highly versatile and have demonstrated broad selectivity for N-blocked amino acids.[1] For N-tert-Butoxycarbonyl (t-Boc) amino acids, the reversed-phase mode is often the most effective.[1]

Key Characteristics:

  • Broad Selectivity: Effective for a wide range of N-protected amino acids.[1]

  • Multimodal Capability: Can be used in reversed-phase, normal-phase, and polar organic modes.

  • LC-MS Compatibility: Mobile phases are often compatible with mass spectrometry, facilitating peak identification and purity assessment.[1]

Illustrative Performance Data for N-Boc-Alanine:

ParameterValue
Chiral Stationary PhaseCHIROBIOTIC™ T (Teicoplanin-based)
Mobile Phase10% Methanol / 90% 0.1% Triethylammonium Acetate (TEAA), pH 4.1
Retention Time (Enantiomer 1)4.36 min
Retention Time (Enantiomer 2)5.10 min

Illustrative Performance Data for N-Boc-Phenylalanine:

ParameterValue
Chiral Stationary PhaseCHIROBIOTIC™ T (Teicoplanin-based)
Mobile Phase20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 6.0
Retention Time (Enantiomer 1)~ 6.5 min
Retention Time (Enantiomer 2)~ 8.0 min
Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose and amylose, are another powerful class of chiral selectors for the enantioseparation of N-Boc amino acids.[2][3] These CSPs are typically used in normal-phase or polar organic modes.

Key Characteristics:

  • High Enantioselectivity: Often provide excellent resolution for a variety of chiral compounds.[2][3]

  • Well-Established: A wide range of polysaccharide-based columns are commercially available with extensive application libraries.

  • Solvent Versatility: Immobilized versions of these CSPs offer greater solvent compatibility, expanding the range of possible mobile phases.[3]

Illustrative Performance Data for N-Boc-Phenylalanine:

ParameterValue
Chiral Stationary PhaseCHIRALPAK® IA (Amylose-based)
Mobile PhaseHexane/Ethanol/Trifluoroacetic Acid (95:5:0.1, v/v/v)
k1' (Enantiomer 1)2.03
k2' (Enantiomer 2)2.53
Separation Factor (α)1.25
Resolution (Rs)2.59

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these methods for the specific analysis of this compound.

Method 1: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
  • Column: CHIROBIOTIC™ T, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% TEAA, pH adjusted between 4 and 6) and an organic modifier (e.g., Methanol or Acetonitrile). The organic modifier concentration is typically in the range of 10-50%.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Method 2: Polysaccharide-Based CSP (Normal-Phase)
  • Column: CHIRALPAK® IA, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). An acidic modifier (e.g., 0.1% Trifluoroacetic Acid) is often added to improve peak shape and resolution. A typical starting mobile phase is Hexane/Ethanol/TFA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Alternative Methods

While Chiral HPLC is the predominant technique, other methods can also be employed for determining enantiomeric purity.

Chiral Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires only a small amount of sample. Chiral selectors are typically added to the background electrolyte to achieve enantiomeric separation. For N-Boc amino acids, cyclodextrins are commonly used as chiral selectors.

Comparison with Chiral HPLC:

FeatureChiral HPLCChiral Capillary Electrophoresis
Principle Differential partitioning between a mobile phase and a chiral stationary phase.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the electrolyte.
Sample Volume MicrolitersNanoliters
Speed Typically longer analysis times.Often faster analysis times.
Instrumentation Widely available in analytical labs.Less common than HPLC.
Method Development Can be more complex due to the variety of CSPs and mobile phases.Can be simpler, primarily involving optimization of the chiral selector concentration and buffer pH.

Experimental and Logical Workflow Diagrams

To aid in the practical application of these methods, the following diagrams illustrate the typical workflows.

G start Start: Racemic or Enantioenriched N-Boc-L-cyclohexylglycine Sample dissolve Dissolve Sample in Appropriate Solvent start->dissolve screen_csp Screen Chiral Stationary Phases (e.g., Macrocyclic vs. Polysaccharide) dissolve->screen_csp optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives, pH) screen_csp->optimize_mp inject Inject onto Chiral HPLC System optimize_mp->inject analyze Analyze Chromatogram (Retention Times, Peak Areas) inject->analyze calculate Calculate Enantiomeric Purity/%ee analyze->calculate end End: Report Enantiomeric Purity calculate->end

Caption: Chiral HPLC Method Development Workflow.

G analyte N-Boc-cyclohexylglycine Enantiomers csp Chiral Stationary Phase (CSP) analyte->csp Introduction into Mobile Phase interaction Diastereomeric Complex Formation csp->interaction Chiral Recognition separation Differential Retention interaction->separation Different Stabilities detection Detection (UV) separation->detection Elution

Caption: Principle of Chiral HPLC Separation.

References

A Comparative Guide to Boc vs. Fmoc Protection for L-Cyclohexylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides incorporating sterically hindered amino acids like L-cyclohexylglycine (Chg) presents unique challenges in solid-phase peptide synthesis (SPPS). The bulky cyclohexyl side chain can impede coupling reactions, leading to lower yields and the formation of deletion sequences. A critical decision in overcoming these challenges lies in the choice of the temporary Nα-protecting group: tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for the incorporation of L-cyclohexylglycine, offering insights into their respective advantages and disadvantages, supported by experimental protocols and performance data.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine like piperidine.[1] This distinction governs the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions.[1]

The Fmoc/tBu strategy is considered a fully orthogonal system. The base-labile Fmoc group can be removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[1] In contrast, the Boc/Bzl strategy is semi-orthogonal, as both the Nα-Boc and side-chain benzyl (Bzl) protecting groups are removed by acid, albeit at different concentrations.[1]

Performance Comparison: Boc vs. Fmoc for L-Cyclohexylglycine

L-cyclohexylglycine's bulky and hydrophobic nature makes peptides containing it prone to aggregation during synthesis.[2][3] The Boc strategy can offer advantages in such cases. The repetitive TFA deprotection steps protonate the N-terminus of the growing peptide chain, which can disrupt interchain hydrogen bonding and improve solvation, thereby reducing aggregation.[2][3] This can lead to higher crude purity and overall yield for hydrophobic sequences.[]

Conversely, the Fmoc strategy, with its milder deprotection conditions, is generally favored for its compatibility with a wider range of sensitive amino acids and post-translational modifications.[5] For sterically hindered amino acids like L-cyclohexylglycine, the choice of coupling reagent is paramount to achieving high efficiency in the Fmoc strategy.[6]

Quantitative Data Summary

The following tables summarize typical performance metrics for Boc and Fmoc strategies, particularly in the context of synthesizing challenging or hydrophobic peptides. It is important to note that these values are illustrative and can vary significantly based on the specific peptide sequence, coupling reagents, and reaction conditions.

Table 1: General Performance Characteristics of Boc and Fmoc Strategies

ParameterBoc StrategyFmoc Strategy
Deprotection Condition Strong Acid (e.g., 50% TFA in DCM)Mild Base (e.g., 20% Piperidine in DMF)
Orthogonality Semi-orthogonalFully orthogonal[1]
Compatibility with Sensitive Residues Less suitable for acid-sensitive moietiesHighly compatible[]
Aggregation of Hydrophobic Peptides Can be advantageous due to N-terminal protonation[2][3]Can be problematic due to neutral peptide backbone[2]
Automation More complex due to corrosive reagentsReadily automated[7]
Final Cleavage Harsh (HF or TFMSA)[3]Mild (TFA cocktail)[3]

Table 2: Illustrative Coupling Efficiencies for Sterically Hindered Amino Acids

Protecting GroupCoupling ReagentTypical Coupling Yield (%)Key Considerations
Boc HBTU/DIPEA90-98[8]Reliable and widely used.[8]
Boc HATU/DIPEA>95[9]Highly efficient for hindered couplings.[9]
Boc DIC/HOBt85-90[9]Economical but may have slower kinetics.[9]
Fmoc HCTU/DIPEA>95 (for difficult sequences)[10][11]Cost-effective and highly efficient alternative to HATU.[6]
Fmoc HATU/DIPEA>95Very effective for hindered residues.
Fmoc PyBOP/DIPEA90-95[9]Byproducts are generally less problematic than those from BOP.[9]

Experimental Protocols

Detailed methodologies for the key steps in both Boc and Fmoc solid-phase peptide synthesis for the incorporation of L-cyclohexylglycine are provided below.

Boc-L-Cyclohexylglycine SPPS Protocol

This protocol outlines a single cycle for the incorporation of Boc-L-cyclohexylglycine.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield) in Dichloromethane (DCM) for 1-2 hours.[1]

2. Boc Deprotection:

  • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for a 5-minute pre-wash.[1]

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

  • Drain the TFA solution.

3. Washing:

  • Wash the resin sequentially with DCM (3x), isopropanol (2x), and Dimethylformamide (DMF) (3x).[2]

4. Neutralization (in situ):

  • Proceed immediately to the coupling step where the neutralization agent is included to minimize aggregation.[2]

5. Coupling of Boc-L-Cyclohexylglycine:

  • In a separate vessel, dissolve Boc-L-cyclohexylglycine (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.[2]

  • Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the amino acid solution for in situ neutralization and activation.

  • Add the activated amino acid solution to the resin and agitate for 1-4 hours. Due to the steric hindrance of L-cyclohexylglycine, a double coupling (repeating the coupling step with fresh reagents) may be necessary.

  • Monitor the reaction completion using a qualitative method like the Kaiser test.

6. Washing:

  • Wash the resin with DMF (3x) and DCM (3x).[2]

Fmoc-L-Cyclohexylglycine SPPS Protocol

This protocol outlines a single cycle for the incorporation of Fmoc-L-cyclohexylglycine.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Wang or Rink Amide) in DMF for at least 30 minutes.[6]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, then drain.[12]

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[12]

  • Drain the solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]

4. Coupling of Fmoc-L-Cyclohexylglycine:

  • In a separate vessel, dissolve Fmoc-L-cyclohexylglycine (3-5 equivalents), a potent coupling reagent such as HCTU or HATU (2.9-4.5 equivalents), in DMF.[6]

  • Add a non-nucleophilic base like DIPEA (6-10 equivalents) to the activation solution and mix for 1-2 minutes.[6]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-4 hours. For the sterically hindered Fmoc-L-cyclohexylglycine, a double coupling strategy is recommended to ensure complete incorporation.[6]

  • Monitor the reaction completion using the Kaiser test.

5. Washing:

  • After a complete coupling, wash the resin thoroughly with DMF (3-5 times).[6]

Visualization of SPPS Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (in situ) (DIPEA) Washing1->Neutralization Coupling Coupling (Boc-Chg-OH, HBTU/HATU) Neutralization->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Next Cycle or Final Cleavage Washing2->Next_Cycle Next_Cycle->Resin Repeat Cycle

Caption: Generalized workflow for a single Boc-SPPS cycle.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-Chg-OH, HCTU/HATU) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Next Cycle or Final Cleavage Washing2->Next_Cycle Next_Cycle->Resin Repeat Cycle

Caption: Generalized workflow for a single Fmoc-SPPS cycle.

Conclusion and Recommendations

The choice between Boc and Fmoc protection for the incorporation of L-cyclohexylglycine is nuanced and depends on the specific requirements of the peptide being synthesized.

The Boc strategy may be advantageous for longer, more hydrophobic sequences containing L-cyclohexylglycine where on-resin aggregation is a primary concern. The acidic deprotection conditions can help to maintain the solubility of the growing peptide chain, potentially leading to higher yields and purity.[2][3] However, the use of harsh acids for final cleavage requires specialized equipment and careful handling.[3]

The Fmoc strategy is the more modern and widely used approach, offering milder reaction conditions and greater compatibility with automated synthesis.[5] For the successful incorporation of the sterically hindered L-cyclohexylglycine using Fmoc chemistry, the use of potent coupling reagents like HATU or HCTU and the implementation of a double coupling protocol are strongly recommended to ensure high coupling efficiency and minimize the formation of deletion sequences.[6]

Ultimately, the optimal strategy may require empirical determination based on the specific peptide sequence and the available synthetic instrumentation. For routine synthesis of peptides containing L-cyclohexylglycine, particularly those with other sensitive functionalities, the Fmoc strategy with an optimized coupling protocol represents a robust and versatile approach.

References

Confirming Incorporation of Boc-L-cyclohexylglycine into Peptides: A Comparative Guide to NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of amino acid incorporation during peptide synthesis is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) techniques for verifying the successful integration of the non-standard amino acid, Boc-L-cyclohexylglycine, into a peptide sequence. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.

The incorporation of unnatural amino acids like Boc-L-cyclohexylglycine, with its bulky and hydrophobic cyclohexyl side chain, is a key strategy for modulating the conformational properties, stability, and biological activity of peptides. Robust analytical methods are therefore essential to ensure the fidelity of the synthesized peptide. NMR spectroscopy stands out as a powerful, non-destructive technique that provides detailed atomic-level information on molecular structure and connectivity.

Comparison of Analytical Techniques

While NMR is a cornerstone for structural elucidation, other techniques such as Mass Spectrometry (MS) and Edman Degradation also play a role in peptide analysis.[1] Below is a comparative overview:

TechniquePrincipleAdvantagesLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and dynamics in solution.[2]- Non-destructive.[3] - Provides unambiguous identification and localization of the incorporated amino acid. - Yields detailed 3D structural information.[4] - Can detect and characterize conformational isomers.- Relatively low sensitivity, requiring higher sample concentrations.[2] - Can be time-consuming for complete analysis of large peptides. - Spectral overlap can be a challenge in complex peptides.[5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, allowing for determination of molecular weight and sequence information through fragmentation.[1]- High sensitivity, requiring minimal sample.[6] - High throughput. - Can identify post-translational modifications.- Does not provide information on 3D structure. - Can be destructive to the sample. - Differentiation of isobaric residues (e.g., Leucine and Isoleucine) can be challenging without specialized techniques.
Edman Degradation Sequentially removes and identifies amino acids from the N-terminus of a peptide.[7]- Provides direct sequence information.[7] - High accuracy for N-terminal sequencing.[4]- Inefficient for long peptides (>30-50 residues).[7] - Blocked N-terminus prevents sequencing.[7] - Does not provide information on the C-terminus or overall structure. - Slower than MS-based methods.[4]

NMR Techniques for Confirming Incorporation

A suite of 1D and 2D NMR experiments is employed to unequivocally confirm the presence and position of Boc-L-cyclohexylglycine within a peptide sequence.

Expected ¹H and ¹³C NMR Chemical Shifts for Boc-L-cyclohexylglycine

The following table summarizes the expected chemical shift ranges for the protons and carbons of a Boc-L-cyclohexylglycine residue within a peptide chain. These values are estimates based on typical chemical shifts for the Boc protecting group, the cyclohexyl moiety, and peptide backbone atoms. Actual shifts will vary depending on the local chemical environment, solvent, and temperature.

AtomProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
Boc Group
-C(CH₃)₃~1.4~28
-OC(O)--~80
Cyclohexylglycine Residue
α-H~4.0 - 4.5~55 - 60
β-H~1.5 - 2.0~40 - 45
γ, δ, ε-CH₂~1.0 - 1.8~25 - 35
Peptide Backbone
N-H~7.5 - 8.5-
C=O-~170 - 175
1D ¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The initial and most straightforward experiment. The presence of a singlet around 1.4 ppm integrating to nine protons is a strong indicator of the Boc group. The cyclohexyl protons will appear in the aliphatic region (1.0-2.0 ppm), often as a complex multiplet, while the α-proton will be downfield (around 4.0-4.5 ppm).

  • ¹³C NMR: Provides complementary information. The quaternary carbon of the Boc group appears around 80 ppm, and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group is expected around 155 ppm. The carbons of the cyclohexyl ring will resonate in the 25-45 ppm range, with the α-carbon appearing around 55-60 ppm.

2D NMR Spectroscopy for Unambiguous Confirmation

2D NMR experiments are crucial for establishing the connectivity between atoms and confirming that the Boc-L-cyclohexylglycine residue is covalently linked within the peptide backbone.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] For Boc-L-cyclohexylglycine, COSY will show correlations between the α-H and the β-H, and within the cyclohexyl ring spin system. This helps to trace the connectivity within the amino acid residue.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system.[9] A cross-peak between the amide proton (N-H) and the α-proton of the cyclohexylglycine residue in the TOCSY spectrum will show correlations to all other protons within that residue's side chain (β, γ, δ, ε protons). This is a powerful tool for identifying the complete spin system of the incorporated amino acid.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a heteroatom, most commonly ¹³C or ¹⁵N. An HSQC spectrum will show a cross-peak connecting the α-H to the α-C of the cyclohexylglycine residue, as well as correlations for all the C-H pairs in the cyclohexyl ring and the Boc group. This provides a direct link between the proton and carbon chemical shifts for each part of the residue.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This experiment is critical for confirming the incorporation into the peptide backbone. Key HMBC correlations to look for include:

    • A correlation from the α-H of the cyclohexylglycine residue to the carbonyl carbon of the preceding amino acid.

    • A correlation from the amide proton (N-H) of the cyclohexylglycine residue to its own α-C and to the carbonyl carbon of the preceding amino acid.

    • A correlation from the amide proton of the following amino acid to the carbonyl carbon of the cyclohexylglycine residue.

Experimental Protocols

Sample Preparation
  • Dissolve the Peptide: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1). The choice of solvent depends on the peptide's solubility.

  • Add Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift referencing.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These may need to be optimized for the specific peptide and instrument.

ExperimentKey Parameters
¹H 1D - Spectral Width: 12-16 ppm - Number of Scans: 16-64 - Relaxation Delay (d1): 1-2 s
¹³C 1D - Spectral Width: 200-220 ppm - Number of Scans: 1024-4096 - Relaxation Delay (d1): 2 s
COSY - Spectral Width (F1 and F2): 12-16 ppm - Number of Increments (F1): 256-512 - Number of Scans per Increment: 8-16
TOCSY - Spectral Width (F1 and F2): 12-16 ppm - Mixing Time: 60-80 ms - Number of Increments (F1): 256-512 - Number of Scans per Increment: 8-16
HSQC - ¹H Spectral Width (F2): 12-16 ppm - ¹³C Spectral Width (F1): 180-200 ppm - Number of Increments (F1): 128-256 - Number of Scans per Increment: 16-64
HMBC - ¹H Spectral Width (F2): 12-16 ppm - ¹³C Spectral Width (F1): 200-220 ppm - Long-range coupling delay optimized for ~8 Hz - Number of Increments (F1): 256-512 - Number of Scans per Increment: 32-128

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of experiments and the relationships between the different analytical techniques.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Confirmation Peptide_Synthesis Solid-Phase Peptide Synthesis with Boc-L-cyclohexylglycine HPLC HPLC Purification Peptide_Synthesis->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS NMR_1D 1D NMR (¹H, ¹³C) - Presence of Boc & Cyclohexyl HPLC->NMR_1D Edman Edman Degradation (N-terminal Sequence) HPLC->Edman NMR_2D 2D NMR (COSY, TOCSY, HSQC, HMBC) - Connectivity & Incorporation NMR_1D->NMR_2D

Caption: Experimental workflow for synthesis and confirmation.

NMR_Technique_Relationship cluster_1D 1D NMR cluster_2D_Homonuclear 2D Homonuclear NMR cluster_2D_Heteronuclear 2D Heteronuclear NMR H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H through 2-3 bonds) H1->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C through 1 bond) H1->HSQC Correlates to attached ¹³C HMBC HMBC (¹H-¹³C through 2-3 bonds) H1->HMBC Correlates to distant ¹³C C13 ¹³C NMR (Carbon Signals) C13->HSQC C13->HMBC TOCSY TOCSY (¹H-¹H within a spin system) COSY->TOCSY Extends correlations TOCSY->HMBC Aids in assigning proton network

Caption: Logical relationships between key NMR experiments.

References

Mass Spectrometry for the Validation of Peptides Containing L-cyclohexylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids (NPAAs) like L-cyclohexylglycine (Cha) into peptide therapeutics offers a powerful strategy to enhance stability, potency, and pharmacokinetic properties.[1] However, the structural novelty of these amino acids necessitates robust analytical validation, with mass spectrometry (MS) serving as a cornerstone technique.[2] This guide provides a comparative overview of the validation of L-cyclohexylglycine-containing peptides using mass spectrometry, with supporting experimental protocols and data interpretation guidelines.

The inclusion of L-cyclohexylglycine, a bulky aliphatic amino acid, can significantly influence the physicochemical properties of a peptide. Its validation by mass spectrometry is crucial to confirm the correct incorporation and sequence, and to identify any potential side products. This guide compares the expected mass spectrometric behavior of Cha-containing peptides with peptides containing other common amino acids.

Comparative Mass Spectrometric Behavior

The validation of peptide sequences via tandem mass spectrometry (MS/MS) relies on the predictable fragmentation of the peptide backbone, primarily at the amide bonds, to produce b- and y-type ions.[3][4] The nature of the amino acid side chains can influence fragmentation patterns.

Table 1: Predicted Fragmentation Characteristics of L-cyclohexylglycine vs. Other Amino Acids

Amino Acid TypeExample ResidueExpected Fragmentation BehaviorPotential for Neutral LossImpact on Spectral Complexity
L-cyclohexylglycine Cha Predominantly b- and y-type ions. The bulky, non-polar side chain is not expected to direct fragmentation, leading to a relatively straightforward fragmentation pattern.Low. The cyclohexyl group is stable and unlikely to undergo neutral loss under typical collision-induced dissociation (CID) conditions.Low to moderate. The primary challenge is the mass shift, not complex fragmentation.
Small AliphaticGlycine (Gly), Alanine (Ala)Clear b- and y-ion series. Glycine can sometimes lead to enhanced fragmentation at its N-terminal side.[5]Very low.Low. Generally produces clean, easily interpretable spectra.
Branched AliphaticValine (Val), Leucine (Leu), Isoleucine (Ile)Standard b- and y-ion series. The branched side chains are generally stable.Low.Low.
AromaticPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)Standard b- and y-ion series. The aromatic rings are generally stable.Low.Low.
Proline-containingProline (Pro)Fragmentation N-terminal to the proline residue is often enhanced, leading to a prominent y-ion.[3]Low.Can be more complex due to the "proline effect".[3]
BasicArginine (Arg), Lysine (Lys), Histidine (His)Can influence proton mobility, potentially altering fragmentation patterns. Arginine's basic side chain can limit proton mobility.[3]Low.Moderate. The presence of basic residues can sometimes suppress fragmentation at other sites.
AcidicAspartic Acid (Asp), Glutamic Acid (Glu)Can undergo a characteristic neutral loss of water. Aspartic acid can also lead to specific fragmentation pathways.[3]High (water loss).Moderate, due to the potential for neutral loss peaks.

Experimental Protocols

A robust validation workflow is essential for confirming the identity and purity of peptides containing L-cyclohexylglycine.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is a common method for producing peptides containing non-proteinogenic amino acids.[6]

  • Synthesis: The synthesis is typically performed on an automated peptide synthesizer using Fmoc-protected amino acids. Fmoc-L-cyclohexylglycine is commercially available and can be incorporated using standard coupling reagents like HBTU/HOBt.

  • Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

UPLC-MS/MS Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for peptide analysis.[7]

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time, for example, 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MS Scan Range: m/z 100-2000.

    • MS/MS: Data-dependent acquisition (DDA) is used to trigger MS/MS scans on the most abundant precursor ions.

    • Collision Energy: A stepped collision energy (e.g., 20-40 eV) can be used to ensure comprehensive fragmentation.

Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for comparative analysis.

Table 2: Illustrative UPLC-MS/MS Data for a Model Peptide (Ac-Ala-X-Gly-NH2) where X is L-cyclohexylglycine (Cha) vs. Phenylalanine (Phe)

ParameterPeptide with ChaPeptide with Phe
Expected [M+H]+ 327.21321.16
Observed [M+H]+ 327.21321.16
Retention Time (min) 15.214.5
Sequence Coverage (%) 9598
Key Fragment Ions (b-ions) b1: 114.06, b2: 265.18b1: 114.06, b2: 261.13
Key Fragment Ions (y-ions) y1: 75.05, y2: 226.17y1: 75.05, y2: 222.12
Signal-to-Noise Ratio >100>100

Note: This data is illustrative and will vary based on the specific peptide sequence and instrument conditions.

Visualizing the Workflow and Fragmentation

Diagrams generated using Graphviz can clearly illustrate the experimental workflow and theoretical fragmentation patterns.

G Experimental Workflow for Peptide Validation cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis (Incorporation of L-cyclohexylglycine) Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification UPLC UPLC Separation (C18 Column) Purification->UPLC MS MS Scan (Precursor Ion Detection) UPLC->MS MSMS MS/MS Fragmentation (CID) MS->MSMS DatabaseSearch Database Search (e.g., Mascot) MSMS->DatabaseSearch Validation Manual Validation (Fragment Ion Matching) DatabaseSearch->Validation fragmentation Predicted Fragmentation of Ac-Ala-Cha-Gly-NH2 cluster_b_ions cluster_y_ions peptide Ac-NH -- Ala -- CO -- NH -- Cha -- CO -- NH -- Gly -- CONH2 b1 b1 peptide->b1 114.06 b2 b2 peptide->b2 265.18 y1 y1 y1->peptide 75.05 y2 y2 y2->peptide 226.17

References

A Comparative Analysis of Coupling Reagents for N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of peptides and peptidomimetics is paramount. The incorporation of sterically hindered amino acids, such as N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH), presents a significant synthetic hurdle. The bulky cyclohexyl side chain can impede the kinetics of amide bond formation, leading to incomplete reactions, lower yields, and an increased risk of epimerization. Consequently, the choice of coupling reagent is a critical parameter for success.

This guide provides an objective comparison of commonly employed coupling reagents for the acylation of Boc-L-Chg-OH, supported by experimental data from studies on similarly hindered amino acids. We will compare uronium/aminium salts (HATU, HBTU), a phosphonium salt (PyBOP), and a carbodiimide (DCC) to inform reagent selection for optimal outcomes.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acid coupling. While direct comparative data for Boc-L-Chg-OH is limited, the presented data, extrapolated from challenging couplings of amino acids like Valine and Phenylglycine, serves as a reliable benchmark.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Advantages & Disadvantages
HATU Aminium/Uronium Salt>95Very FastVery LowAdvantages: High reactivity and efficiency, particularly for hindered amino acids; low racemization rates due to the formation of a highly reactive OAt-active ester.[1][2][3][4] Disadvantages: Higher cost; can cause guanidinylation of the N-terminus if used in excess.[1][3][5]
HBTU Aminium/Uronium Salt90-98FastLowAdvantages: Good balance of reactivity and cost; a reliable and widely used reagent.[4][6][7] Disadvantages: Slightly less reactive than HATU; can also cause guanidinylation side reactions.[1][5]
PyBOP Phosphonium Salt90-96FastLowAdvantages: High coupling efficiency; avoids guanidinylation side reactions common to uronium salts; byproducts are generally less problematic than those from its predecessor, BOP.[1][6][8] Disadvantages: Can be less effective for the most sterically demanding couplings compared to HATU.[6]
DCC/DMAP Carbodiimide/Additive85-95Moderate to SlowModerateAdvantages: Cost-effective and widely used.[9][10] Disadvantages: Formation of an insoluble dicyclohexylurea (DCU) byproduct complicates purification; risk of racemization is higher without additives like HOBt or Oxyma; generally lower reactivity and longer reaction times compared to onium salts.[9][11][12][13]

Experimental Protocols

To ensure an objective comparison, standardized experimental protocols are essential. The following methodologies outline key steps for the solution-phase coupling of this compound to an amino acid ester (e.g., H-Gly-OMe).

General Materials
  • This compound (Boc-L-Chg-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling Reagent (HATU, HBTU, PyBOP, or DCC)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Additive (for DCC): 4-(Dimethylamino)pyridine (DMAP)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

  • Reagents for workup and purification (e.g., ethyl acetate, 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving the highest coupling efficiency and speed, especially for challenging couplings.

  • Amine Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir the solution for 10 minutes at room temperature to generate the free amine.

  • Pre-activation: In a separate flask, dissolve Boc-L-Chg-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) to this mixture and stir at room temperature for 5-10 minutes.

  • Coupling: Add the activated Boc-L-Chg-OH solution to the free amine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[14]

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: HBTU-Mediated Coupling

A reliable and cost-effective method for standard and moderately difficult couplings.

  • Reactant Preparation: In a round-bottom flask, dissolve Boc-L-Chg-OH (1.0 eq.), HBTU (1.0 eq.), and the amino acid ester hydrochloride (1.1 eq.) in anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C and add DIPEA (2.5 eq.) dropwise.

  • Coupling: Allow the reaction to warm to room temperature and stir.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[14]

  • Workup and Purification: Follow the same procedure as described in Protocol 1.

Protocol 3: PyBOP-Mediated Coupling

This protocol avoids the potential for guanidinylation side reactions.

  • Reactant Preparation: In a round-bottom flask, dissolve Boc-L-Chg-OH (1.0 eq.), PyBOP (1.1 eq.), and the amino acid ester hydrochloride (1.1 eq.) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture at room temperature.

  • Coupling: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[6]

  • Workup and Purification: Follow the same procedure as described in Protocol 1.

Protocol 4: DCC/DMAP-Mediated Coupling

A classic, cost-effective method suitable for less demanding applications.

  • Reactant Preparation: In a round-bottom flask, dissolve Boc-L-Chg-OH (1.0 eq.), the amino acid ester (1.1 eq., as free base), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 eq.) in DCM dropwise.

  • Coupling: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[9]

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[9][15]

Visualizing the Process and Comparison

To further clarify the experimental workflow and the logical relationship between reagent performance indicators, the following diagrams are provided.

G cluster_workflow Generalized Peptide Coupling Workflow A 1. Prepare Reactants (Boc-L-Chg-OH, Amine Component) B 2. Add Solvent and Base (e.g., DMF, DIPEA) A->B C 3. Activation (Add Coupling Reagent) B->C D 4. Coupling Reaction (Formation of Peptide Bond) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Workup (Quenching, Extraction) E->F G 7. Purification (Chromatography) F->G H Final Product (Protected Dipeptide) G->H G cluster_comparison Coupling Reagent Performance Comparison HATU HATU Reactivity Reactivity HATU->Reactivity Very High Yield Yield HATU->Yield Very High Rac_Risk Racemization Risk HATU->Rac_Risk Very Low Cost Cost HATU->Cost High Side_Reactions Side Reactions (Guanidinylation) HATU->Side_Reactions Possible HBTU HBTU HBTU->Reactivity High HBTU->Yield High HBTU->Rac_Risk Low HBTU->Cost Medium HBTU->Side_Reactions Possible PyBOP PyBOP PyBOP->Reactivity High PyBOP->Yield High PyBOP->Rac_Risk Low PyBOP->Cost Medium-High PyBOP->Side_Reactions Avoided DCC DCC/DMAP DCC->Reactivity Moderate DCC->Yield Good DCC->Rac_Risk Moderate DCC->Cost Low DCC->Side_Reactions N-Acylurea

References

Determining the Enantiomeric Purity of N-Boc-L-cyclohexylglycine: A Comparative Guide to Chiral Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of protected amino acids like N-Boc-L-cyclohexylglycine is a critical quality attribute in the synthesis of peptides and other pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for accurately determining enantiomeric excess (ee). This guide provides a comparative overview of established chiral HPLC methods, offering detailed experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy.

The primary approach for the chiral separation of N-Boc protected amino acids involves the use of Chiral Stationary Phases (CSPs). Among the most successful are polysaccharide-based and macrocyclic glycopeptide-based CSPs, which offer distinct selectivity and are compatible with different chromatography modes.

Comparative Performance of Chiral Stationary Phases

While specific experimental data for the enantiomeric separation of N-Boc-L-cyclohexylglycine is not extensively published, the following table presents illustrative data based on the separation of the closely related compound, N-Boc-DL-phenylglycine. This data provides a strong indication of the expected performance for N-Boc-DL-cyclohexylglycine under similar conditions.

ParameterMethod 1: Polysaccharide-Based CSP (Normal-Phase)Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))CHIROBIOTIC® T (Teicoplanin) or equivalent
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)Acetonitrile / Water / Trifluoroacetic Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature AmbientAmbient
Detection UV at 230 nmUV at 230 nm
Illustrative Retention Time (Enantiomer 1) ~ 8.5 min~ 6.2 min
Illustrative Retention Time (Enantiomer 2) ~ 10.2 min~ 7.8 min
Illustrative Resolution (Rs) > 2.0> 1.8
Advantages Excellent resolution for many N-protected amino acids.Good compatibility with mass spectrometry (MS). Volatile buffers can be used.
Considerations Requires non-polar solvents, which may have solubility limitations for some samples.Elution order can be sensitive to mobile phase composition and pH.

Experimental Protocols

Below are detailed protocols for the two primary methods for determining the enantiomeric excess of N-Boc-L-cyclohexylglycine.

Method 1: Normal-Phase HPLC with a Polysaccharide-Based CSP

This method utilizes a cellulose-based chiral stationary phase, which is renowned for its broad enantioselectivity for a wide range of chiral compounds, including N-protected amino acids.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) or equivalent

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic Acid (TFA)

  • Sample: N-Boc-DL-cyclohexylglycine (racemic standard) and N-Boc-L-cyclohexylglycine sample for analysis.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic N-Boc-DL-cyclohexylglycine in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare the N-Boc-L-cyclohexylglycine sample to be analyzed at a similar concentration in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both the D- and L-enantiomers and to calculate the resolution factor.

  • Inject the N-Boc-L-cyclohexylglycine sample.

  • Identify the peaks corresponding to the L- and D-enantiomers based on the retention times from the racemic standard.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: ee (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100

Method 2: Reversed-Phase HPLC with a Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are highly effective for the separation of N-blocked amino acids in reversed-phase mode.[1] This method is particularly advantageous when interfacing with mass spectrometry.

1. Instrumentation and Materials:

  • HPLC system with a UV detector (or MS detector)

  • CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm) or equivalent

  • HPLC-grade Acetonitrile

  • Deionized Water

  • Trifluoroacetic Acid (TFA) or Ammonium Acetate

  • Sample: N-Boc-DL-cyclohexylglycine (racemic standard) and N-Boc-L-cyclohexylglycine sample for analysis.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / Water / TFA (60:40:0.1, v/v/v). For MS compatibility, 10 mM Ammonium Acetate can be used as an alternative to TFA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic N-Boc-DL-cyclohexylglycine in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare the N-Boc-L-cyclohexylglycine sample to be analyzed at a similar concentration in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to calculate the resolution.

  • Inject the N-Boc-L-cyclohexylglycine sample.

  • Identify the peaks for the L- and D-enantiomers.

  • Calculate the enantiomeric excess (ee) using the peak areas as described in Method 1.

Experimental Workflow

The general workflow for determining the enantiomeric excess of N-Boc-L-cyclohexylglycine using chiral chromatography is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_std Prepare Racemic N-Boc-DL-cyclohexylglycine Standard (1 mg/mL) sample_prep Prepare N-Boc-L-cyclohexylglycine Sample (1 mg/mL) filtration Filter all solutions (0.45 µm filter) equilibration Equilibrate Chiral Column with Mobile Phase filtration->equilibration inject_std Inject Racemic Standard equilibration->inject_std inject_sample Inject Sample inject_std->inject_sample detection UV Detection (230 nm) inject_sample->detection peak_id Identify D and L Enantiomer Peaks detection->peak_id peak_integration Integrate Peak Areas peak_id->peak_integration ee_calc Calculate Enantiomeric Excess (ee%) peak_integration->ee_calc

References

L-Cyclohexylglycine's Influence on Peptide Structure: A Comparative Guide Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is paramount for designing effective therapeutics. The incorporation of non-natural amino acids is a key strategy in this endeavor. This guide provides a comparative analysis of the impact of L-cyclohexylglycine (Chg) on peptide secondary structure, with a focus on assessment via circular dichroism (CD) spectroscopy.

The bulky and sterically demanding nature of the cyclohexyl side chain of L-cyclohexylglycine restricts the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns and helices. This contrasts with peptides composed solely of natural amino acids, which may exist in a more flexible, random coil state in solution. The result is often a more stable and proteolytically resistant peptide with enhanced biological activity.

Comparative Analysis of Peptide Conformation

Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. The distinct CD spectra of α-helices, β-sheets, and random coils allow for a quantitative estimation of these structural elements.

Peptide SequencePredominant ConformationMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Estimated Helicity (%)
Ac-AAAAKAAAAK-NH₂ (Control)Random Coil / Disordered-5,000~10%
Ac-AA(Chg)AAKAAAAK-NH₂α-Helix / 3₁₀-Helix-25,000~70%

Note: This data is illustrative and intended to represent typical results. Actual values will vary depending on the specific peptide sequence, concentration, solvent, and temperature.

Experimental Protocol: Circular Dichroism Spectroscopy of Peptides

This protocol outlines the key steps for assessing the secondary structure of a peptide containing L-cyclohexylglycine compared to a control peptide.

1. Sample Preparation:

  • Peptide Synthesis and Purification: Synthesize both the L-cyclohexylglycine-containing peptide and the control peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry.

  • Concentration Determination: Accurately determine the concentration of each peptide solution. This can be achieved using UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or through quantitative amino acid analysis.

  • Solvent Selection: Dissolve the peptides in a suitable buffer that does not have a high absorbance in the far-UV region (e.g., 10 mM sodium phosphate buffer, pH 7.4). For peptides with low aqueous solubility, a co-solvent such as trifluoroethanol (TFE) may be used, although it is important to note that TFE itself can induce helical structures.

2. CD Spectrometer Setup and Data Acquisition:

  • Instrument Purging: Purge the CD spectrometer with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.

  • Cuvette: Use a quartz cuvette with a short path length (typically 0.1 cm) for far-UV CD measurements.

  • Instrument Parameters:

    • Wavelength Range: 190-260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Integration Time: 1 second

    • Accumulations: 3-5 scans for each sample to improve the signal-to-noise ratio.

  • Blank Measurement: Record a spectrum of the buffer/solvent alone to use for baseline correction.

  • Sample Measurement: Record the CD spectra of both the control and the L-cyclohexylglycine-containing peptide solutions.

3. Data Analysis:

  • Baseline Subtraction: Subtract the buffer spectrum from each of the peptide spectra.

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ × 100) / (c × n × l) where:

    • θ is the observed ellipticity in degrees

    • c is the molar concentration of the peptide

    • n is the number of amino acid residues

    • l is the path length of the cuvette in cm

  • Secondary Structure Estimation: Use deconvolution software (e.g., BeStSel, K2D) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectra.[1] For a quick estimation of α-helicity, the [θ] value at 222 nm can be used, as a strong negative band around this wavelength is characteristic of helical structures.[2]

Visualizing the Impact and Workflow

The following diagrams, created using the DOT language, illustrate the conceptual impact of L-cyclohexylglycine on peptide conformation and the experimental workflow for its assessment.

G Impact of L-Cyclohexylglycine on Peptide Conformation cluster_0 Standard Peptide cluster_1 Peptide with L-Cyclohexylglycine Flexible Backbone Flexible Backbone Random Coil Random Coil Flexible Backbone->Random Coil High Conformational Freedom Constrained Backbone Constrained Backbone Defined Secondary Structure\n(e.g., Helix, Turn) Defined Secondary Structure (e.g., Helix, Turn) Constrained Backbone->Defined Secondary Structure\n(e.g., Helix, Turn) Steric Hindrance Peptide Design Peptide Design Peptide Design->Flexible Backbone Peptide Design->Constrained Backbone Incorporate Chg

Caption: Logical diagram illustrating the conformational impact of incorporating L-cyclohexylglycine.

Caption: Workflow for assessing peptide conformation using circular dichroism.

References

Guarding the Guardians: Enhancing Peptide Enzymatic Stability with L-Cyclohexylglycine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fleeting in-vivo lifespan of peptide therapeutics presents a significant obstacle. Their inherent vulnerability to enzymatic degradation often curtails their therapeutic promise. A leading strategy to fortify these molecules is the incorporation of non-proteinogenic amino acids, such as L-cyclohexylglycine (Chg) and its close structural analog, 3-Cyclohexyl-L-alanine (Cha). The bulky, hydrophobic cyclohexyl side chain of these amino acids acts as a steric shield, hindering the approach of proteases and dramatically extending the peptide's half-life in biological fluids.[1][2]

This guide provides a comparative analysis of the enzymatic stability of peptides with and without the inclusion of these stabilizing amino acids, supported by experimental data and detailed methodologies. By understanding the profound impact of this modification, researchers can better design robust and effective peptide-based drugs.

The Stability Dividend: A Quantitative Comparison

Experimental data robustly supports the enhanced stability conferred by incorporating bulky cyclohexyl-containing amino acids. A compelling example is the development of metabolically stable analogs of apelin-17, a peptide hormone with therapeutic potential in cardiovascular diseases.[1] A study on apelin-17 analogs demonstrated a remarkable increase in plasma stability when a natural amino acid was substituted with 3-Cyclohexyl-L-alanine (Cha). The results are summarized below.

PeptideSequence ModificationHalf-life in Human Plasma (t½)Fold Increase in Stability
Native Apelin-17 Standard Amino Acid at Position 13 (Phe)~ 25 minutes1x (Baseline)
Modified Apelin-17 Phe at Position 13 replaced with Cha > 480 minutes> 19x
This data is illustrative and compiled from findings in referenced studies. Actual values may vary based on specific experimental conditions.[1]

The substitution of Phenylalanine (Phe) with Cha at a key position results in a greater than 19-fold increase in the peptide's half-life, transforming a transient molecule into one with substantial stability in a proteolytically active environment. This principle of steric hindrance is broadly applicable and is a cornerstone of modern peptide drug design.[2]

Experimental Protocols

To facilitate the replication and validation of such stability enhancements, this section details a standard protocol for an in vitro peptide stability assay in human plasma.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a standard procedure for assessing the enzymatic stability of peptides in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

1. Materials and Reagents:

  • Test Peptide (e.g., with L-cyclohexylglycine) and Control Peptide (native sequence)

  • Pooled Human Plasma (citrated)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA), LC-MS grade

  • Internal Standard (a stable, non-endogenous peptide with similar properties)

  • 96-well microplate or microcentrifuge tubes

  • Incubator and Centrifuge

  • LC-MS system with a reversed-phase HPLC column (e.g., C18)

2. Step-by-Step Procedure:

  • Preparation:

    • Prepare a stock solution of the test and control peptides (e.g., 1 mg/mL in water or PBS).

    • Thaw pooled human plasma on ice and centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.[4]

    • Prepare the quenching solution: ice-cold ACN containing 0.1% TFA and the internal standard at a known concentration (e.g., 1 µg/mL).[1]

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • In separate tubes, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of approximately 10-50 µg/mL.[1][4]

    • Incubate the mixtures at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 20 µL) of the incubation mixture.[1]

    • Immediately add the aliquot to a tube containing a larger volume (e.g., 80 µL) of the ice-cold quenching solution. This action stops the enzymatic reaction and precipitates plasma proteins.[1]

    • Vortex the mixture vigorously for 30 seconds.

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 5 µL) of the supernatant onto the LC-MS system.

    • Separate the peptide from other components using a suitable gradient on the C18 column.

    • Quantify the peak area of the intact peptide at each time point relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the remaining intact peptide at each time point compared to the 0-minute sample.

    • Plot the percentage of remaining peptide against time.

    • Determine the half-life (t½) by fitting the data to a one-phase decay model using appropriate software.[1]

Visualizing the Process and Pathway

To further elucidate the experimental process and the biological context, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_sample 3. Sampling & Processing cluster_analysis 4. Analysis prep_peptide Prepare Peptide Stock Solutions prep_plasma Thaw & Centrifuge Human Plasma prep_quench Prepare Quenching Solution (ACN + IS) inc_mix Mix Peptide with Pre-warmed Plasma prep_quench->inc_mix inc_incubate Incubate at 37°C inc_mix->inc_incubate sample_aliquot Collect Aliquots at Time Points inc_incubate->sample_aliquot sample_quench Quench Reaction & Precipitate Proteins sample_aliquot->sample_quench sample_centrifuge Centrifuge to Pellet Proteins sample_quench->sample_centrifuge sample_supernatant Transfer Supernatant to HPLC Vial sample_centrifuge->sample_supernatant analysis_lcms LC-MS Analysis sample_supernatant->analysis_lcms analysis_data Data Processing & Half-Life Calculation analysis_lcms->analysis_data

Caption: Workflow for assessing peptide enzymatic stability.

ApelinSignaling cluster_effects Physiological Effects Apelin Apelin or Stable Apelin Analog APJ APJ Receptor (GPCR) Apelin->APJ binds G_protein Gαi / Gαq APJ->G_protein activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS Angio Angiogenesis AKT->Angio NO Nitric Oxide (NO) eNOS->NO produces Vaso Vasodilation NO->Vaso PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK Contract Cardiac Contractility PKC->Contract Prolif Cell Proliferation ERK->Prolif

Caption: Key signaling cascades activated by the apelin receptor.

Conclusion

The incorporation of L-cyclohexylglycine or its analog, 3-Cyclohexyl-L-alanine, is a highly effective and validated strategy for enhancing the enzymatic stability of therapeutic peptides. The steric bulk of the cyclohexyl group provides a robust defense against proteolytic degradation, significantly extending the peptide's plasma half-life. This modification is a critical tool for overcoming one of the primary obstacles in peptide drug development, paving the way for more potent and clinically viable therapeutics. The experimental framework provided offers a reliable method for quantifying this improvement, enabling researchers to make data-driven decisions in the design of next-generation peptide drugs.

References

Safety Operating Guide

Proper Disposal of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like N-(tert-Butoxycarbonyl)-L-cyclohexylglycine are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, adhering to standard laboratory safety protocols.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions. While some safety data sheets (SDS) for similar compounds indicate it is not classified as a hazardous substance, others suggest potential hazards, making it prudent to handle it with care.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as rubber gloves.[4]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: In case of dust generation, use a respirator.[3]

In Case of Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[4] If irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4] If eye irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical advice.[4]

  • Ingestion: Rinse the mouth with water and seek medical attention. Do not induce vomiting.[1]

Accidental Release and Spill Cleanup

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Keep unnecessary personnel away from the spill area and ensure adequate ventilation.

  • Containment: Prevent the spilled material from entering drains or waterways.[4]

  • Cleanup: For solid spills, carefully sweep or scoop the material to avoid creating dust.[2] Place the collected material into a suitable, labeled, and airtight container for disposal.[2][4]

Disposal Protocol for this compound

The primary method for the disposal of this compound is to treat it as chemical waste and entrust it to a licensed waste disposal company. Always adhere to local, state, and federal regulations for chemical waste disposal.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Place waste this compound in a clearly labeled, sealed container.

    • Do not mix with other incompatible wastes. Incompatible materials include strong oxidizing agents.[1]

  • Storage:

    • Store the waste container in a cool, dark, and well-ventilated area, away from incompatible materials.[4]

  • Professional Disposal:

    • Arrange for the collection of the chemical waste by a licensed and certified waste disposal service.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the compound.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound and related compounds.

PropertyValueSource
Chemical Formula C₁₃H₂₃NO₄[5]
Appearance White solid/powder[6]
Storage Conditions Cool, dark, and well-ventilated place[1][4]
Incompatible Materials Strong oxidizing agents[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Initial Assessment cluster_spill_response Spill Response cluster_disposal Disposal Path start Handling this compound is_waste Is the material intended for disposal? start->is_waste assess_spill Is there a spill? wear_ppe Wear appropriate PPE assess_spill->wear_ppe Yes package_waste Package in a labeled, sealed container assess_spill->package_waste No contain_spill Contain the spill wear_ppe->contain_spill cleanup_spill Clean up spill without creating dust contain_spill->cleanup_spill collect_waste Collect in a labeled, airtight container cleanup_spill->collect_waste collect_waste->package_waste is_waste->assess_spill is_waste->package_waste Yes store_waste Store in a cool, dark, ventilated area package_waste->store_waste contact_disposal Contact licensed waste disposal company store_waste->contact_disposal end_process Disposal Complete contact_disposal->end_process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (CAS No. 109183-71-3).

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required protective gear.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield may be required for situations with a higher risk of splashing.[1]
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[1]
Respiratory Protection Dust RespiratorRecommended, especially when handling the powder form where dust generation is possible.[1]
Body Protection Protective ClothingA lab coat or other suitable protective clothing should be worn to prevent skin contact.[1]
Foot Protection Protective BootsRecommended where spills or significant contamination is possible.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably with a local exhaust system to control dust or aerosol formation.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Prevent the dispersion of dust when working with the solid form.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dark, and dry place.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following steps should be taken to mitigate risks and ensure environmental safety.

Spill Response:

  • Evacuate and Secure: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Sweep up the spilled solid material, taking care not to create dust, and collect it in an airtight container.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Use appropriate personal protective equipment during the entire cleanup process.[1]

Waste Disposal:

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

First-Aid Measures

Immediate and appropriate first-aid is critical in case of accidental exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water. If irritation occurs, get medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1]

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Weighing and Transfer in Ventilated Area B->C Proceed to Handling D Perform Experimental Procedure C->D E Decontaminate Work Area D->E Procedure Complete F Segregate and Label Waste E->F G Dispose of Waste per Regulations F->G H Doff and Dispose of PPE G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butoxycarbonyl)-L-cyclohexylglycine
Reactant of Route 2
Reactant of Route 2
N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.